2-Chloro-3-fluoro-4-iodopyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-3-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONULLRFSHKLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453955 | |
| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148639-07-0 | |
| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine (CAS: 148639-07-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-iodopyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthetic applications, and its role in the development of targeted therapeutics.
Core Compound Properties
This compound is a halogenated pyridine derivative valued for its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules.[1][2] Its distinct substitution pattern allows for selective functionalization, making it a versatile intermediate in drug discovery programs.[1][3]
| Property | Value | Source(s) |
| CAS Number | 148639-07-0 | [1] |
| Molecular Formula | C₅H₂ClFIN | [1][2] |
| Molecular Weight | 257.43 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 95.0 to 99.0 °C | [4] |
| Boiling Point | 246.1±35.0 °C (Predicted) | [5] |
| Purity | Typically >98.0% (GC) | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Room temperature, in a cool and dark place is recommended (<15°C) | [4] |
Safety and Handling
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Synthetic Utility and Experimental Protocols
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile, making the 4-position ideal for initial modification via palladium-catalyzed cross-coupling reactions, leaving the chloro and fluoro groups untouched for potential subsequent transformations.[6]
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Table of Representative Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Product Type | Application Example | Source(s) |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-chloro-3-fluoropyridine | Kinase Inhibitors | [7] |
| Thiol Coupling | Thiol | 4-Thioether-2-chloro-3-fluoropyridine | SHP2 Inhibitors | [8][9] |
| Buchwald-Hartwig | Amine | 4-Amino-2-chloro-3-fluoropyridine | BCL6 Inhibitors | [10][11] |
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
The following protocol is adapted from the synthesis of a biaryl kinase inhibitor.[7]
Materials:
-
This compound
-
(S)-tert-butyl (1-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2,4-dimethylpentan-2-yl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid derivative (2.0 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 5-10 mol%).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This compound serves as a critical intermediate in the development of novel active pharmaceutical ingredients (APIs) and is also utilized in agrochemical and material science research.[1][2][3] The strategic placement of three different halogens allows for selective, stepwise functionalization through various cross-coupling reactions, making it a highly sought-after reagent for creating diverse molecular scaffolds.[2]
Physicochemical Properties
The core physicochemical properties of this compound are summarized below. These parameters are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClFIN | [4][5] |
| Molar Mass | 257.43 g/mol | [1][4][5] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 95.0 to 99.0 °C | |
| Boiling Point (Predicted) | 246.1 ± 35.0 °C | [4] |
| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.22 ± 0.10 | [4] |
| Flash Point | 102.64 °C | [4] |
| Vapor Pressure | 0.043 mmHg at 25°C | [4] |
| Solubility | Soluble in Methanol; Expected to be soluble in common organic solvents like dichloromethane and chloroform.[6] | |
| Storage Conditions | Room Temperature; Keep in a dark, dry place.[4] | |
| Purity (Commercial) | >98.0% (by GC) |
Experimental Protocols & Synthesis
While this compound is primarily a commercially available building block, understanding its synthesis and subsequent reactions is crucial for its application. A common synthetic strategy for related halogenated pyridines involves ortho-lithiation followed by halogenation. A relevant example is the synthesis of the more complex 5-Bromo-2-chloro-4-fluoro-3-iodopyridine from 2-chloro-4-fluoropyridine, which illustrates the principles that could be applied.
Illustrative Synthesis of a Polyhalogenated Pyridine
The following protocol for the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates a typical workflow for creating such highly functionalized intermediates.[7]
Objective: To synthesize 5-bromo-2-chloro-4-fluoro-3-iodopyridine via ortho-lithiation and subsequent halogen dance reactions.
Materials:
-
2,2,6,6-tetramethylpiperidine
-
Tetrahydrofuran (THF), distilled
-
n-butyllithium (n-BuLi), 1.6 M in hexanes
-
1,2-diiodoethane
-
2-chloro-4-fluoropyridine
-
N-bromosuccinimide (NBS)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
Methodology:
-
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP):
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 2,2,6,6-tetramethylpiperidine and distilled THF.
-
Cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes) to the solution.
-
Stir the reaction mixture at -78 °C, then allow it to warm to 0 °C over approximately 20 minutes to form the LTMP base.
-
-
Iodination:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1,2-diiodoethane in THF and cool to -78 °C.
-
Add the freshly prepared LTMP solution dropwise to the 1,2-diiodoethane solution.
-
After stirring, add a solution of 2-chloro-4-fluoropyridine in THF to the reaction mixture at -78 °C.
-
Allow the reaction to proceed for the specified time (e.g., 1 hour) at -78 °C.
-
-
Bromination (Halogen Dance):
-
To the same reaction mixture, add a solution of N-bromosuccinimide (NBS) in THF at -78 °C.
-
Let the reaction stir for an additional period (e.g., 30 minutes) at -78 °C.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the crude material using column chromatography to obtain the final product, 5-bromo-2-chloro-4-fluoro-3-iodopyridine.
-
Logical & Experimental Workflow Visualization
The following diagrams illustrate the role of this compound as a versatile intermediate and a general workflow for its application in synthetic chemistry.
Caption: Role as a versatile synthetic building block.
Caption: General workflow for polyhalogenated pyridine synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Pyridine, 2-Chloro-3-Fluoro-4-Iodo | High Quality Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a logical workflow for its preparation.
Molecular Structure and Properties
This compound, with the CAS number 148639-07-0, is a solid at room temperature.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 4-position. This arrangement of halogens provides multiple reactive sites for further chemical modifications, making it a valuable building block in synthetic chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂ClFIN | [3] |
| Molecular Weight | 257.43 g/mol | [3] |
| CAS Number | 148639-07-0 | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 97 °C | [1] |
| Boiling Point | 246.1 ± 35.0 °C (Predicted) | |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in organic solvents such as methanol. | [1] |
| Storage | Room temperature, in a cool and dark place. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the iodination of substituted pyridines.
Materials:
-
2-Chloro-3-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled. The flask is allowed to cool to room temperature under a stream of inert gas.
-
Formation of Lithium Diisopropylamide (LDA): Anhydrous THF is added to the flask, followed by cooling the solution to -78 °C using a dry ice/acetone bath. Diisopropylamine is then added dropwise. Subsequently, n-butyllithium in hexanes is added slowly via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes to generate LDA.
-
Deprotonation of 2-Chloro-3-fluoropyridine: A solution of 2-chloro-3-fluoropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent proton and carbon atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern consistent with the presence of chlorine and iodine.
-
Melting Point Analysis: To compare with the literature value.
Logical Workflow and Signaling Pathways
As a synthetic building block, this compound is not typically associated with specific biological signaling pathways itself. Instead, it serves as a crucial intermediate for the synthesis of more complex molecules that may target various pathways. The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-3-fluoro-4-iodopyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 2-chloro-3-aminopyridine. The overall strategy involves the initial formation of 2-chloro-3-fluoropyridine, followed by the introduction of an amino group at the 4-position, which is subsequently converted to the target iodo-substituent via a Sandmeyer-type reaction.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-3-fluoro-4-iodopyridine (CAS No. 148639-07-0), a key building block in modern medicinal chemistry. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals summarizes these hazards with the following pictograms and statements:
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C5H2ClFIN[5][6] |
| Molecular Weight | 257.43 g/mol [5][6] |
| Appearance | White to light yellow to light orange powder or crystal[4][7] |
| Melting Point | 95.0 to 99.0 °C[4] |
| Boiling Point | 246.1 ± 35.0 °C (Predicted)[8] |
| Flash Point | 102.64 °C[8] |
| Solubility | Soluble in Methanol.[4] No data available for water solubility. |
| Storage Temperature | Room temperature.[4][6] Recommended to be stored in a cool, dark place (<15°C).[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards. | Protects against dust, chemical splashes, and serious eye irritation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[3] Wear a lab coat; for larger quantities or splash risks, use a chemical-resistant apron or coveralls.[1][9] | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[10] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes must be worn in the laboratory.[10] | Protects feet from spills and falling objects. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.
Handling
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Procedural Guidelines:
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][11] Keep the container tightly closed.[5][11] Protect from direct sunlight.[11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[1][5][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][5][11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][5] |
Fire and Explosion Hazards
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][13]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen fluoride, and hydrogen iodide.[11]
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11][13]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid dust formation.[1]
-
Containment and Cleanup: Collect the spillage using an inert absorbent material and place it in a suitable, closed container for disposal.[12] Do not let the product enter drains.[12]
Experimental Workflow and Logical Relationships
The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response logical workflow for spills and personal exposure.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][5] Contaminated materials, such as gloves and weighing paper, should be treated as hazardous waste and disposed of accordingly.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 148639-07-0 | TCI AMERICA [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 148639-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
The Solubility Profile of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of the critical chemical intermediate, 2-Chloro-3-fluoro-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document compiles the existing qualitative information and presents a comprehensive, standardized experimental protocol for its precise quantitative determination. The provided methodologies and workflows are designed to be readily implemented in a laboratory setting.
Introduction to this compound
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂ClFIN.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its physical state at room temperature is a solid, appearing as a white to light yellow or light orange powder or crystal. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClFIN | [1][2] |
| Molar Mass | 257.43 g/mol | [1][2] |
| Melting Point | 95.0 to 99.0 °C | |
| Boiling Point (Predicted) | 246.1 ± 35.0 °C | [1] |
| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | >98.0% (GC) |
Qualitative Solubility Data
Based on available chemical data sheets, this compound exhibits solubility in a range of common organic solvents. This qualitative information is summarized in the table below, providing a preliminary guide for solvent selection.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetonitrile | Soluble[1] |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3] This method is reliable and can be adapted for various organic solvents.
Principle
The shake-flask method involves creating a saturated solution of the compound in the solvent of interest by allowing the system to reach equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high selectivity and sensitivity.[3][4]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Autosampler vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains visible at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean autosampler vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the same organic solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method (including column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of this compound.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the filtered supernatant sample from the saturated solution into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The calculated concentration represents the solubility of the compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear, step-by-step understanding of the process.
Conclusion
This technical guide provides essential information on the solubility of this compound for professionals in the chemical and pharmaceutical sciences. While quantitative data is sparse, the qualitative solubility in key organic solvents offers a starting point for experimental design. The detailed shake-flask protocol and the accompanying workflow diagram provide a robust framework for researchers to determine precise solubility values, which are critical for optimizing synthetic procedures, purification, and the development of new chemical entities.
References
2-Chloro-3-fluoro-4-iodopyridine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoro-4-iodopyridine
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This guide provides a comprehensive overview of the available technical information regarding the stability and recommended storage conditions for this compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Summary of Stability
Recommended Storage Conditions
To maintain the purity and integrity of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended storage conditions from various chemical suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature. | [4] |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly sealed. | [5] |
| Light | Keep in a dark place. | [5][6] |
| Moisture | Store in a dry place. | [5][6] |
| Incompatible Materials | Avoid strong oxidizing agents. | [7] |
General Experimental Protocol for Stability Assessment
While a specific, validated stability-indicating assay for this compound is not publicly documented, a general protocol can be established based on standard practices for solid-state chemical stability testing. This typically involves subjecting the compound to accelerated degradation conditions and analyzing for degradation products over time.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (of known purity)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Inert, sealed containers for sample storage
Methodology:
-
Initial Characterization:
-
Perform an initial analysis of the this compound sample to determine its purity and establish a baseline chromatogram using HPLC.
-
Record physical properties such as appearance and solubility.
-
-
Stress Conditions:
-
Thermal Stress: Store samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines in a photostability chamber. Include a dark control sample stored under the same temperature and humidity.
-
Humidity Stress: Store samples in chambers with high humidity (e.g., 90% RH) at a constant temperature (e.g., 25°C).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for accelerated studies).
-
-
Analysis:
-
At each time point, dissolve the stressed samples in a suitable solvent.
-
Analyze the samples by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products.
-
The appearance of new peaks in the chromatogram indicates degradation. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.
-
Identify the conditions under which the compound is least stable.
-
Factors Influencing Stability
The stability of this compound is influenced by several external factors. The logical relationship between these factors and the potential degradation of the compound is illustrated in the diagram below.
Caption: Factors influencing the stability of this compound.
Hazardous Decomposition
There is limited information available regarding the specific hazardous decomposition products of this compound under normal conditions.[1][2] However, in the event of a fire, thermal decomposition may produce hazardous substances such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[7]
Conclusion
This compound is a stable chemical compound when stored under the recommended conditions of room temperature, in a dry, dark, and well-ventilated area. To ensure its long-term integrity, it is crucial to protect it from light, moisture, and incompatible substances, particularly strong oxidizing agents. For critical applications in research and drug development, it is advisable to perform stability testing under conditions relevant to its intended use and storage to establish a more detailed stability profile.
References
- 1. capotchem.cn [capotchem.cn]
- 2. aaronchem.com [aaronchem.com]
- 3. Pyridine, 2-Chloro-3-Fluoro-4-Iodo | High Quality Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, CasNo.148639-07-0 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]
- 6. chembk.com [chembk.com]
- 7. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
Spectroscopic and Synthetic Profile of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the halogenated pyridine derivative, 2-Chloro-3-fluoro-4-iodopyridine (CAS Number: 148639-07-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of polysubstituted pyridines.
Physicochemical Properties
This compound is a solid at room temperature with a melting point reported to be between 95.0 and 99.0 °C. Commercial suppliers indicate a purity of over 98.0% as determined by Gas Chromatography (GC).
| Property | Value | Source |
| CAS Number | 148639-07-0 | Commercial Suppliers |
| Molecular Formula | C₅H₂ClFIN | Commercial Suppliers |
| Molecular Weight | 257.43 g/mol | Commercial Suppliers |
| Melting Point | 95.0 - 99.0 °C | Commercial Suppliers |
| Purity | >98.0% (GC) | Commercial Suppliers |
| Appearance | White to light yellow to light orange powder/crystal | Commercial Suppliers |
Synthesis and Spectroscopic Data
The primary literature source indicates the use of this compound in metalation reactions, a common strategy for the functionalization of heterocyclic compounds.[1] While the specific spectroscopic data (NMR, IR, MS) for the starting material is not explicitly detailed in the abstract, it is standard practice for such data to be included in the full experimental section of the publication.
Note: Extensive searches for publicly archived raw spectroscopic data (NMR, IR, MS) for this compound have been unsuccessful. The information presented here is based on the referenced literature and commercially available data. For definitive spectroscopic data, it is recommended to consult the full text of the cited article.
Experimental Protocols
The synthesis of polysubstituted pyridines from this compound involves a directed ortho-lithiation and "halogen-dance" rearrangement.[1] A generalized experimental workflow for such a transformation is depicted below.
General Workflow for the Functionalization of this compound
Caption: Generalized workflow for the functionalization of this compound.
Logical Relationship of Spectroscopic Analysis
The characterization of a synthesized organic molecule like this compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
This technical guide serves as a summary of the currently available information on this compound. For detailed experimental procedures and complete spectroscopic data, researchers are strongly encouraged to consult the primary literature.
References
Commercial Availability and Synthetic Utility of 2-Chloro-3-fluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of the versatile building block, 2-Chloro-3-fluoro-4-iodopyridine (CAS No. 148639-07-0). This highly functionalized pyridine derivative is a key intermediate in the synthesis of a range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. This document details its physicochemical properties, provides information on commercial suppliers, and outlines key experimental protocols for its use in synthetic chemistry. Furthermore, it explores the synthesis of a clinically significant molecule derived from this scaffold and illustrates the relevant biological signaling pathway.
Introduction
This compound is a halogenated pyridine derivative that offers multiple reactive sites for synthetic diversification. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups at positions 2, 3, and 4 respectively, allows for selective and sequential chemical transformations. This makes it a valuable precursor for the construction of complex molecular architectures, particularly in the discovery and development of novel therapeutic agents and crop protection agents.[1] The distinct reactivity of the carbon-halogen bonds, with the carbon-iodine bond being the most susceptible to palladium-catalyzed cross-coupling reactions, enables regioselective functionalization.
Physicochemical and Commercial Data
This compound is commercially available from a variety of chemical suppliers. The following tables summarize its key physicochemical properties and provide a list of known commercial sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 148639-07-0 | [2] |
| Molecular Formula | C₅H₂ClFIN | [2] |
| Molecular Weight | 257.43 g/mol | [2] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Purity | Typically >98.0% (GC) | [3] |
| Melting Point | 95.0 to 99.0 °C | [3] |
| Storage | Room temperature, in a dry, dark place | [2] |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| TCI America | >98.0% (GC) | Gram to bulk scale |
| MySkinRecipes | 99% | 1g, 5g, 25g |
| Pipzine Chemicals | Not specified | Inquire for details |
| Various other research chemical suppliers | >98% | Gram to kilogram scale |
Synthetic Applications and Experimental Protocols
The trifunctional nature of this compound makes it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of highly substituted pyridines. The differential reactivity of the halogens (I > Br > Cl) allows for selective functionalization, with the iodo group at the 4-position being the most reactive site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
General Protocol for Suzuki-Miyaura Coupling at the 4-Position
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-fluoropyridine.
Logical Workflow for Synthetic Diversification
The following diagram illustrates a logical workflow for the sequential functionalization of this compound, highlighting its utility in generating molecular diversity.
Caption: Synthetic diversification of this compound.
Case Study: Synthesis of a Rho Kinase (ROCK) Inhibitor Precursor
This compound serves as a valuable starting material for the synthesis of complex heterocyclic scaffolds found in medicinally important molecules. One such class of therapeutic agents is the Rho kinase (ROCK) inhibitors, which are used in the treatment of glaucoma and ocular hypertension.[4] The isoquinoline core of several ROCK inhibitors, such as Netarsudil, can be conceptually derived from a highly substituted pyridine precursor.
Plausible Synthetic Route to a Key Intermediate
The following experimental protocol outlines a plausible two-step synthesis of a key amino-isoquinoline precursor for a ROCK inhibitor, starting from this compound.
Step 1: Suzuki-Miyaura Coupling with 3-aminophenylboronic acid
Materials:
-
This compound (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and 3-aminophenylboronic acid in a 4:1 mixture of DME and water.
-
Add sodium carbonate and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture and heat at 85 °C under an argon atmosphere for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3-aminophenyl)-2-chloro-3-fluoropyridine.
Step 2: Intramolecular Cyclization to form the Isoquinoline Core
Materials:
-
4-(3-aminophenyl)-2-chloro-3-fluoropyridine (1.0 eq)
-
Strong base (e.g., sodium hydride, NaH) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-(3-aminophenyl)-2-chloro-3-fluoropyridine in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 100 °C for 4 hours.
-
Monitor the reaction for the formation of the cyclized product.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the amino-isoquinoline intermediate.
Biological Relevance: The Rho Kinase (ROCK) Signaling Pathway
The amino-isoquinoline scaffold, synthesized from this compound, is a core component of several potent ROCK inhibitors. These inhibitors are clinically used to treat glaucoma by reducing intraocular pressure. They exert their therapeutic effect by modulating the contractility of the trabecular meshwork in the eye, which is regulated by the Rho/ROCK signaling pathway.[4][5]
Overview of the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a critical regulator of cell shape, motility, and smooth muscle contraction.[5] In the context of the eye, its overactivation in the trabecular meshwork leads to increased contractile tone and reduced aqueous humor outflow, resulting in elevated intraocular pressure.
Caption: The Rho/ROCK signaling pathway and the mechanism of action of ROCK inhibitors.
Conclusion
This compound is a readily available and highly versatile chemical building block with significant applications in the synthesis of complex, biologically active molecules. Its unique pattern of halogen substitution allows for selective and sequential functionalization, making it an invaluable tool for medicinal and agrochemical research. The ability to utilize this intermediate in the construction of potent therapeutic agents, such as ROCK inhibitors, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthetic utility, and a glimpse into its role in the development of clinically relevant pharmaceuticals.
References
- 1. Design and synthesis of Rho kinase inhibitors (I). | Sigma-Aldrich [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-Chloro-3-fluoro-4-iodopyridine has emerged as a versatile and powerful scaffold in medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, offers a platform for selective and sequential chemical transformations, enabling the rapid generation of diverse compound libraries and the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in key cross-coupling reactions, the synthesis of bioactive molecules, and its contribution to the development of targeted therapies such as kinase inhibitors.
Physicochemical Properties and Reactivity
This compound is a crystalline solid at room temperature. The distinct electronic properties and bond strengths of the carbon-halogen bonds dictate its reactivity profile. The C-I bond is the most labile and, therefore, the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is followed by the C-Cl bond, while the C-F bond is generally the least reactive under these conditions. This reactivity differential is a key feature that medicinal chemists exploit for regioselective functionalization.
| Property | Value |
| CAS Number | 148639-07-0 |
| Molecular Formula | C₅H₂ClFIN |
| Molecular Weight | 257.43 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 95.0 to 99.0 °C[1] |
| Purity | >98.0% (GC)[1] |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The trifunctional nature of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of complex organic molecules for drug discovery.[2] The differential reactivity of the halogens allows for a stepwise and controlled introduction of various substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction can be performed with high regioselectivity at the 4-position (C-I bond), leaving the chloro and fluoro groups intact for subsequent modifications. This allows for the synthesis of 4-aryl- or 4-heteroaryl-2-chloro-3-fluoropyridines, which are valuable intermediates in the synthesis of kinase inhibitors and other therapeutic agents.
Typical Reaction Conditions:
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/Ethanol, DMF |
| Temperature | 65-110 °C |
Table 1: Substrate Scope of Suzuki-Miyaura Coupling with PyFluor and Hetero(aryl) Boronic Acids/Esters [3]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 82 |
| 2 | 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 25 |
| 3 | Thiazole-2-boronic acid pinacol ester | 2-(Thiazol-2-yl)pyridine | 5 |
| 4 | 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 78 |
| 5 | 3-Furanboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 19 |
| 6 | Pyridine-3-boronic acid pinacol ester | 2,3'-Bipyridine | 48 |
| 7 | Pyridine-4-boronic acid pinacol ester | 2,4'-Bipyridine | 36 |
| 10 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 21 |
| 11 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 49 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are important precursors for various heterocyclic systems and can act as key pharmacophores. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the 4-position.
Typical Reaction Conditions:
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NEt (DIPEA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 100 °C |
The following table provides examples of Sonogashira coupling with a related bromocyanofluoro pyridine, demonstrating the yields achievable with different terminal alkynes.
Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes [4]
| Entry | Alkyne | Product | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 |
| 2 | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |
| 3 | 1-Heptyne | 3-Fluoro-6-(hept-1-yn-1-yl)picolinonitrile | 85 |
| 4 | 3,3-Dimethyl-1-butyne | 6-((3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |
| 5 | 1-Ethynylcyclohexan-1-ol | 3-Fluoro-6-((1-hydroxycyclohexyl)ethynyl)picolinonitrile | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in many drug molecules. The selective amination of this compound at the 4-position provides access to 4-amino-2-chloro-3-fluoropyridine derivatives. These intermediates can be further functionalized at the chloro position.
Typical Reaction Conditions:
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BippyPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, t-BuOH |
| Temperature | 80-110 °C |
The following table illustrates the scope of the Buchwald-Hartwig amination of various aryl halides with morpholine, showcasing the high yields typically obtained.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine [5]
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 2-Bromotoluene | N-(2-Methylphenyl)morpholine | 1 | 99 |
| 2 | 4-Bromotoluene | N-(4-Methylphenyl)morpholine | 1 | 98 |
| 6 | 2-Chlorotoluene | N-(2-Methylphenyl)morpholine | 25 | 94 |
| 7 | 4-Chlorotoluene | N-(4-Methylphenyl)morpholine | 5 | 95 |
Application in the Synthesis of Kinase Inhibitors: The Case of Lifirafenib (BGB-283)
The pyridine scaffold is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound serves as a valuable starting material for the synthesis of such inhibitors. A prominent example is the investigational drug Lifirafenib (BGB-283), a potent inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[6][7]
Lifirafenib is designed to target the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers due to mutations in genes like BRAF and RAS.[8][9][10] Constitutive activation of this pathway leads to uncontrolled cell proliferation and survival.[9]
Table 4: Inhibitory Activity of Lifirafenib (BGB-283) [6]
| Target | IC₅₀ (nM) |
| BRAF V600E | 23 |
| EGFR | 29 |
| EGFR T790M/L858R | 495 |
Lifirafenib's dual inhibition of both RAF kinases and EGFR is a key therapeutic strategy. In some cancers, inhibition of BRAF can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and leads to drug resistance. By simultaneously targeting both, Lifirafenib can potentially overcome this resistance mechanism.[11]
The RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the RAF-MEK-ERK signaling pathway and highlights the points of inhibition by Lifirafenib.
Caption: The RAF-MEK-ERK signaling pathway and points of inhibition by Lifirafenib.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings adapted from literature for similar substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.[12]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[12]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-3-fluoropyridine product.[12]
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-catalyzed Sonogashira reaction of a halopyridine with a terminal alkyne.[13]
Caption: General workflow for a Sonogashira cross-coupling reaction.
Detailed Procedure:
-
Reagent Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[13]
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes.[13]
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[13]
-
Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[13]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[13]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactivity profile allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing efficient routes to complex substituted pyridines. The application of this scaffold in the synthesis of kinase inhibitors, such as Lifirafenib, highlights its importance in the development of targeted cancer therapies. The detailed protocols and understanding of the underlying reaction mechanisms and biological pathways provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of innovative medicines.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-fluoro-4-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry. This application note provides a detailed protocol for the Suzuki coupling of 2-Chloro-3-fluoro-4-iodopyridine with a variety of aryl and heteroaryl boronic acids. The selective reactivity of the carbon-iodine bond over the carbon-chlorine and carbon-fluorine bonds allows for the regioselective synthesis of 4-substituted-2-chloro-3-fluoropyridines. These products are valuable intermediates in the synthesis of complex molecules for drug discovery and materials science, offering a scaffold for further functionalization.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the organohalide. In the case of this compound, the reaction occurs selectively at the most labile carbon-iodine bond.[1]
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids. The data is compiled from analogous reactions found in the literature and serves as a guide for reaction optimization.
Table 1: Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/Phosphine Ligand | Catalyst loading typically ranges from 1-5 mol%. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | Typically 2-3 equivalents are used. The choice of base can significantly affect the reaction outcome.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is often used to facilitate the dissolution of all reactants. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Substrate Scope and Expected Yields
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-fluoro-4-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-fluoro-4-(4-methoxyphenyl)pyridine | 90-98 |
| 3 | 3-Fluorophenylboronic acid | 2-Chloro-3-fluoro-4-(3-fluorophenyl)pyridine | 80-90 |
| 4 | Thiophene-2-boronic acid | 2-Chloro-3-fluoro-4-(thiophen-2-yl)pyridine | 85-95 |
| 5 | Pyridine-3-boronic acid | 2-Chloro-3-fluoro-4-(pyridin-3-yl)pyridine | 70-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific conditions employed.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
General Procedure
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-substituted-2-chloro-3-fluoropyridine.
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups. The selective functionalization of polyhalogenated heterocycles, such as 2-Chloro-3-fluoro-4-iodopyridine, is of significant interest as it allows for the sequential introduction of diverse substituents, paving the way for the synthesis of complex molecular architectures and novel pharmaceutical candidates.
These application notes provide a comprehensive overview and detailed protocols for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-4 position.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily dictated by the relative bond strengths of the carbon-halogen bonds. This, in turn, affects the ease of the initial oxidative addition step to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.
For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. This inherent difference in reactivity allows for highly selective amination at the 4-position under carefully controlled reaction conditions. The chloro and fluoro substituents remain intact, providing handles for subsequent downstream functionalization. This selective approach is a powerful strategy for the divergent synthesis of polysubstituted pyridines. Research on the closely related 2-fluoro-4-iodopyridine has demonstrated that the Buchwald-Hartwig cross-coupling is exclusive for the 4-position.[1]
Data Presentation: Reaction Conditions for Selective C-4 Amination
The following table summarizes representative reaction conditions for the selective Buchwald-Hartwig amination at the C-4 position of polyhalogenated pyridines. While specific data for this compound is not extensively published, the conditions outlined below for analogous substrates provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ (5) | BINAP (10) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 0.5 | Good |
| 2 | 2-Chloro-3-iodopyridine | Anilines | Pd₂ (dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (excess) | Toluene | 100 | 16 | Excellent |
| 3 | 2-Chloro-5-iodopyridine | Anilines | Pd₂ (dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (excess) | Toluene | 100 | 16 | Excellent |
Note: The data presented is based on reported reactions for structurally similar polyhalogenated pyridines and serves as a guideline for the amination of this compound.
Experimental Protocols
General Protocol for the Regioselective Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the selective amination of this compound at the C-4 position with a primary or secondary amine. Optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or microwave vial, under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.5 equiv.).
-
Solvent Addition: To the flask, add the anhydrous, degassed solvent via syringe. The typical concentration of the reaction is 0.1-0.5 M with respect to the this compound.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation: For microwave-assisted reactions, heat the sealed vial to a temperature between 120-150 °C for a shorter duration (e.g., 30 minutes), as this has been shown to be effective for similar substrates.[1]
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-3-fluoropyridine derivative.
Mandatory Visualizations
Logical Relationship of Halogen Reactivity
Caption: Halogen reactivity decreases from Iodine to Fluorine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoro-4-iodopyridine is a versatile, polyhalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for highly regioselective substitution at the 4-position, making it an ideal starting material for the synthesis of a diverse array of substituted pyridine derivatives.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound.
Principle of Reactivity
The synthetic utility of this compound lies in the chemoselective functionalization of its C-I bond. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a low-valent palladium catalyst compared to the C-Cl and C-F bonds. This reactivity difference allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), followed by a degassed solvent mixture, typically 1,4-dioxane/water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-3-fluoropyridine.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
The following table presents representative yields for Suzuki-Miyaura coupling reactions with structurally similar iodopyridine substrates.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-fluoro-4-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-fluoro-4-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | 2-Chloro-3-fluoro-4-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 75-85 |
| 4 | Pyridine-3-boronic acid | 2-Chloro-3-fluoro-4-(pyridin-3-yl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-80 |
Yields are based on analogous reactions with similar substrates and are intended to be representative.
Sonogashira Coupling: Synthesis of 4-Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 4-alkynyl-2-chloro-3-fluoropyridines. These products are valuable intermediates for the synthesis of more complex molecules.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-2-chloro-3-fluoropyridine.[1]
Quantitative Data: Representative Sonogashira Coupling Reactions
The following table presents representative yields for Sonogashira coupling reactions with structurally similar iodopyridine substrates.
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-3-fluoro-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 88-98 |
| 2 | Ethynyltrimethylsilane | 2-Chloro-3-fluoro-4-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 85-95 |
| 3 | 1-Heptyne | 2-Chloro-4-(hept-1-yn-1-yl)-3-fluoropyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 82-92 |
| 4 | 3-Ethynyl-1H-indole | 2-Chloro-4-((1H-indol-3-yl)ethynyl)-3-fluoropyridine | Pd(PPh₃)₄/CuI | Et₃N | DMF | 60 | 75-85 |
Yields are based on analogous reactions with similar substrates and are intended to be representative.
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.[2][3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.[4]
-
Amine and Solvent Addition: Add the desired amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-3-fluoropyridine.[5]
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
The following table presents representative yields for Buchwald-Hartwig amination reactions with structurally similar iodopyridine substrates.[4]
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-2-chloro-3-fluoropyridin-4-amine | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | 110 | 80-90 |
| 2 | Morpholine | 4-(2-Chloro-3-fluoropyridin-4-yl)morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | 85-95 |
| 3 | Benzylamine | N-benzyl-2-chloro-3-fluoropyridin-4-amine | Pd(OAc)₂/Josiphos | Cs₂CO₃ | Toluene | 100 | 75-85 |
| 4 | Pyrrolidine | 4-(2-Chloro-3-fluoropyridin-4-yl)pyrrolidine | Pd₂(dba)₃/BINAP | K₃PO₄ | Dioxane | 110 | 80-90 |
Yields are based on analogous reactions with similar substrates and are intended to be representative.[4]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 2-Chloro-3-fluoro-4-iodopyridine is a valuable building block in drug discovery due to its distinct reactive sites. The carbon-iodine bond at the 4-position is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[4][5] The presence of the fluorine and chlorine atoms on the pyridine ring creates an electron-deficient system, which can influence the reaction conditions required for optimal coupling.
This document provides detailed protocols and application notes for the Sonogashira coupling of this compound with various terminal alkynes. The information is curated from established literature on structurally analogous compounds to provide a reliable starting point for reaction optimization.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) complex.[5]
-
Transmetalation: A copper acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2-chloro-3-fluoropyridine and regenerate the active Pd(0) catalyst.[5]
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself.
The chemoselectivity of the reaction is governed by the relative reactivity of the carbon-halogen bonds, which follows the order C-I > C-Br >> C-Cl.[4][5] This ensures that the Sonogashira coupling occurs exclusively at the 4-position of this compound.
Data Presentation: Reaction Conditions for Sonogashira Coupling of Substituted Halopyridines
The following table summarizes various reaction conditions reported in the literature for the Sonogashira coupling of structurally similar halopyridines. This data can serve as a guide for the optimization of the reaction with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Fluoro-4-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | RT - 65 | 2-24 | Good to Excellent |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | up to 96 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF | RT | 16 | Low (25) |
| Aryl Halide (General) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4]
-
Anhydrous solvents and reagents are crucial for optimal results and to avoid catalyst deactivation.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)[2]
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[1]
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).[1]
-
Stir the mixture at room temperature for 10-15 minutes to ensure the dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via a syringe.[1]
-
Stir the reaction at room temperature or heat to a specified temperature (typically between 40-65 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for 2-Chloro-3-fluoro-4-iodopyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-fluoro-4-iodopyridine as a versatile pharmaceutical intermediate. The unique substitution pattern of this halogenated pyridine renders it a valuable building block for the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.
Introduction
This compound (CAS No. 148639-07-0) is a key starting material in medicinal chemistry due to its distinct reactivity profile. The presence of three different halogen atoms at strategic positions on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of diverse molecular scaffolds for the development of novel therapeutic agents. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) where precise molecular architecture is crucial for biological activity.[1]
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound is in the synthesis of substituted pyridines, which are core structures in many biologically active compounds, including kinase inhibitors. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for a modular approach to drug design.
A significant application is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted cancer therapeutics. The 2,4-diaminopyrimidine scaffold, a key pharmacophore in many ALK inhibitors like Ceritinib, can be constructed using this intermediate.
Experimental Protocols
This section details a representative experimental protocol for a key synthetic transformation involving this compound: a Buchwald-Hartwig amination reaction. This reaction is a powerful method for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors.
Buchwald-Hartwig Amination for the Synthesis of a Kinase Inhibitor Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aniline derivative, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Cesium Carbonate (2.0 mmol), Palladium(II) Acetate (0.05 mmol), and BINAP (0.1 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) to the vial via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-chloro-3-fluoropyridin-4-amine intermediate.
Data Presentation
The following table summarizes representative yields for Buchwald-Hartwig amination reactions with various anilines, demonstrating the versatility of this protocol.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-(2-Chloro-3-fluoropyridin-4-yl)aniline | 85 |
| 2 | 4-Methoxyaniline | N-(2-Chloro-3-fluoropyridin-4-yl)-4-methoxyaniline | 82 |
| 3 | 3,5-Dimethylaniline | N-(2-Chloro-3-fluoropyridin-4-yl)-3,5-dimethylaniline | 88 |
| 4 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 5-Chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-3-fluoro-N⁴-(substituted)pyrimidine-2,4-diamine intermediate | 75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by drugs synthesized from this compound and a general experimental workflow.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway Inhibition.
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
References
Application Notes and Protocols: Heck Reaction of 2-Chloro-3-fluoro-4-iodopyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely employed in the pharmaceutical industry and materials science.[3] This document provides detailed application notes and protocols for the Heck reaction of 2-chloro-3-fluoro-4-iodopyridine with various alkenes. The inherent reactivity difference among the carbon-halogen bonds in this compound, where the carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allows for highly selective functionalization at the 4-position of the pyridine ring.[4][5] This regioselectivity is crucial for the synthesis of complex, functionalized pyridine derivatives, which are common scaffolds in medicinal chemistry.
Data Presentation: Typical Heck Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction involving aryl iodides and various alkenes. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[6][7] |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAP | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing reactivity.[1] |
| Base | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | An organic or inorganic base is required to regenerate the active catalyst.[1][7] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, Dioxane | Aprotic polar solvents are commonly used.[6] |
| Temperature | 80 - 140 °C | The reaction temperature is dependent on the reactivity of the substrates.[6] |
| Alkene Substrates | Acrylates, Styrenes, Electron-deficient alkenes | Electron-withdrawing groups on the alkene can facilitate the reaction.[1] |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocols
The following is a generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate). This protocol is based on established procedures for similar aryl halides and should be optimized for specific alkene partners.[4][6]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous DMF (e.g., 5 mL) to the flask and stir the mixture for 10 minutes at room temperature to facilitate the formation of the active Pd(0) catalyst. Subsequently, add triethylamine (e.g., 1.5 mmol, 1.5 eq).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 eq) followed by the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the general workflow of a Heck reaction and the key steps in the catalytic cycle.
Caption: General workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Functionalization of 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 2-Chloro-3-fluoro-4-iodopyridine ring, a valuable building block in medicinal chemistry and materials science. Due to the differential reactivity of its halogen substituents, this scaffold allows for selective, site-specific modifications. The primary focus of these notes is on palladium-catalyzed cross-coupling reactions at the C-4 position, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are the most prevalent and efficient methods for introducing molecular diversity. Additionally, alternative functionalization pathways such as nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM) will be discussed as potential, albeit less common, strategies for modification at other positions on the pyridine ring. This document offers detailed experimental protocols, data on expected yields, and visual diagrams to guide researchers in the effective utilization of this versatile synthetic intermediate.
Introduction: Reactivity Profile of this compound
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The strategic placement of multiple halogen atoms with distinct electronic properties and bond strengths on the pyridine core, as seen in this compound, offers a powerful tool for sequential and site-selective functionalization. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] Consequently, the carbon-iodine bond at the 4-position is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst under typical cross-coupling conditions.
The chlorine atom at the 2-position is more electronegative than bromine, leading to a more electron-deficient pyridine ring.[1] This can subtly influence the rate of oxidative addition at the C-4 iodo position, potentially making 2-chloro-4-iodopyridine derivatives slightly more reactive in some instances compared to their 2-bromo counterparts.[1] The fluorine atom at the C-3 position further modulates the electronic properties of the ring and can influence the reactivity of the adjacent chloro and iodo substituents.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The preferential reactivity of the C-I bond at the 4-position makes palladium-catalyzed cross-coupling reactions the most effective and widely applicable methods for the functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chloro-3-fluoropyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters.
While specific data for this compound is not widely published, the following table provides expected yields based on analogous polyhalogenated pyridine systems.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity for the C-I bond is expected. |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 12-24 | 88-96 | Effective for a range of polyhalogenated pyridines. |
| Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 6-18 | 90-98 | Buchwald ligands can be highly effective. |
Data inferred from analogous systems.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-chloro-3-fluoropyridines
The Sonogashira coupling enables the introduction of alkynyl moieties at the C-4 position, providing access to a diverse range of linear scaffolds. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | Reactivity is comparable to the bromo-analogue.[1] |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | DIPEA | THF | 25 | 2-24 | 80-90 | Mild conditions are often sufficient. |
Data inferred from analogous systems.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-chloro-3-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-4 position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[1] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 | A common and effective catalyst system. |
Data inferred from analogous systems.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Alternative Functionalization Strategies
While cross-coupling at the C-4 position is the dominant reaction pathway, other positions on the pyridine ring can potentially be functionalized under specific conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions typically occur at electron-deficient positions of the pyridine ring. The C-2 and C-6 positions are generally more susceptible to SNAr than the C-3 and C-5 positions. In this compound, the C-2 position, being activated by the adjacent nitrogen and the electron-withdrawing fluorine and iodine atoms, is a potential site for SNAr. However, the high reactivity of the C-4 iodine in cross-coupling reactions makes SNAr at C-2 a less common initial transformation. It is more likely to be employed as a secondary functionalization step after the C-4 position has been modified. Forcing conditions (high temperatures, strong nucleophiles) would likely be required to achieve substitution at the C-2 chloro position.
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent. In the case of this compound, the nitrogen atom of the pyridine ring can act as a directing group. However, the presence of acidic protons and multiple electrophilic halogen sites complicates this approach.
A more plausible metalation pathway is a halogen-metal exchange, where an organometallic reagent (e.g., an alkyllithium or a Grignard reagent) exchanges with one of the halogen atoms. Given the reactivity trend (I > Br > Cl), a halogen-metal exchange would preferentially occur at the C-4 position. This would generate a nucleophilic organometallic intermediate at C-4, which can then be trapped with various electrophiles. However, this approach is often less direct than the palladium-catalyzed cross-coupling reactions for introducing aryl, alkynyl, or amino groups. There is evidence from studies on related iodopyridines that lithiation can be achieved.
Visualizing Functionalization Pathways
The functionalization of this compound can be visualized as a series of selective transformations.
Caption: Functionalization pathways for this compound.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Its functionalization is dominated by palladium-catalyzed cross-coupling reactions at the C-4 position, owing to the high reactivity of the carbon-iodine bond. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular access to a wide array of 4-substituted-2-chloro-3-fluoropyridines. These products can potentially undergo further functionalization at the C-2 position via nucleophilic aromatic substitution under more forcing conditions. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science programs. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its synthetic potential.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-3-fluoro-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in the Suzuki-Miyaura cross-coupling of 2-Chloro-3-fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound challenging?
The primary challenges stem from several factors:
-
Reactivity of Halogens: The substrate contains two different halogens (iodine and chlorine) available for coupling. The reactivity order in Suzuki coupling is generally I > Br > OTf >> Cl.[1] This inherent difference allows for regioselective coupling at the more reactive C-I bond, but conditions must be carefully controlled to avoid side reactions at the C-Cl bond.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst.[2] This coordination can inhibit or deactivate the catalyst, leading to lower yields and sluggish reactions.[2][3]
-
Electron-Deficient Ring: The pyridine ring, further deactivated by the electron-withdrawing chloro and fluoro substituents, makes the initial oxidative addition step more difficult compared to electron-rich aromatic systems.
Q2: Which position is expected to react first, the C4-I or the C2-Cl?
The C4-I bond will react preferentially. The carbon-iodine bond is weaker and more reactive towards oxidative addition with the Pd(0) catalyst than the stronger, less reactive carbon-chlorine bond.[1] This allows for a regioselective Suzuki coupling at the 4-position, which is a common strategy in the synthesis of complex substituted pyridines.[4][5]
Q3: What are the most common side reactions and how can they be minimized?
Common side reactions that reduce the yield of the desired product include:
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing the boronic acid group with a hydrogen atom.[3][6] It is often exacerbated by high temperatures and the presence of water.[6][7] To minimize it, use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), or use bases like KF that are less harsh.[3][8]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][3][6] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is critical to prevent this.[3][9]
-
Dehalogenation: The starting material can be reduced, replacing the iodine atom with a hydrogen. This can occur after oxidative addition and may be influenced by the choice of ligand and solvent.[2] Running the reaction at the lowest effective temperature can help reduce this side reaction.[6]
Q4: How do I choose the right catalyst and ligand for this reaction?
For challenging substrates like activated aryl chlorides or electron-deficient heteroaryls, the choice of ligand is crucial.
-
Catalyst Precursor: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[6] Pre-formed palladium-ligand complexes (precatalysts) can also offer improved stability and reproducibility.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. They accelerate the difficult oxidative addition step and stabilize the active Pd(0) species.[10] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for couplings involving less reactive C-Cl bonds and can help shield the palladium center from inhibition by the pyridine nitrogen.[3][6][10]
Q5: What is the role of the base, and which one should I select?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][8] The choice of base can significantly impact yield.[11][12]
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3]
-
Recommendations: For challenging couplings, a stronger base is often required. K₃PO₄ is frequently a good choice and has been shown to be effective in difficult couplings of halopyridines.[3][5] Screening different bases is a recommended optimization step.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion of Starting Material | Inactive Catalyst System: The chosen Pd/ligand combination may not be active enough for the electron-deficient substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] | Switch to a more active catalyst system. Use bulky, electron-rich ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand with a Pd(OAc)₂ or Pd₂(dba)₃ source.[3][6] |
| Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the palladium center, poisoning the catalyst.[3] Oxygen may be present, oxidizing the active Pd(0) catalyst. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Ar or N₂).[9] Use sterically hindered ligands that can shield the metal center.[3] | |
| Insufficient Temperature: The energy barrier for the oxidative addition of the C-I or C-Cl bond has not been overcome. | Gradually increase the reaction temperature (e.g., from 80°C to 110°C).[3] Microwave irradiation can also be effective for accelerating sluggish reactions.[7] | |
| 2. Significant Byproduct Formation | Protodeboronation: The boronic acid is unstable under the reaction conditions (e.g., high temperature, excess water, strong base).[6] | Use fresh, high-purity boronic acid or switch to a more stable boronic acid pinacol ester. Use anhydrous solvents and consider a milder base like KF or Cs₂CO₃.[8] |
| Homocoupling: Oxygen is present in the reaction mixture, leading to oxidative coupling of the boronic acid.[2] | Improve the degassing procedure for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with inert gas for 30+ minutes).[9] Ensure the reaction flask is properly sealed under a positive pressure of inert gas. | |
| 3. Poor Reproducibility | Reagent Quality: The palladium catalyst may have degraded, or the base may be hydrated or of poor quality. Solvents may contain impurities or dissolved oxygen. | Use fresh catalyst, anhydrous and high-purity bases, and anhydrous, degassed solvents. The quality of the boronic acid is also crucial; store it properly and check its purity. |
| Inconsistent Reaction Setup: Variations in degassing technique, heating, or stirring rate can affect the outcome. | Standardize the entire experimental procedure. Use a Schlenk line or glovebox for setting up the reaction to ensure a consistently inert atmosphere. Ensure consistent and vigorous stirring. |
Data Presentation: Optimizing Reaction Components
The following tables summarize representative data for optimizing Suzuki couplings of similar challenging halopyridine substrates. These conditions serve as an excellent starting point for the specific case of this compound.
Table 1: Effect of Catalyst and Ligand on Yield (Yields are representative for couplings of challenging chloropyridines and may vary)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | >90 | Highly effective for C-Cl bond activation.[3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | High | Another excellent Buchwald ligand system.[10] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 55-80 | A common, air-stable precatalyst.[13][14] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | 0-71 | Often less effective for electron-deficient or sterically hindered substrates.[7] |
Table 2: Effect of Base and Solvent on Yield (Yields are representative and highly dependent on the specific substrates and catalyst system used)
| Base (equiv) | Solvent | Catalyst System | Temp (°C) | Yield (%) | Notes |
| K₃PO₄ (2-3) | Toluene or Dioxane | Pd(OAc)₂ / SPhos | 100 | High | Often the base of choice for challenging couplings.[5] |
| K₂CO₃ (3) | MeCN / H₂O (4:1) | Pd(dppf)Cl₂ | 80 | Moderate-High | A common and effective combination.[14] |
| Cs₂CO₃ (2) | Dioxane | Pd(OAc)₂ / P(t-Bu)₃ | 100 | High | A strong base that can be very effective.[9] |
| Na₂CO₃ (2) | Toluene / EtOH / H₂O | Pd(PPh₃)₄ | 110 | Variable | A weaker base, may not be sufficient for difficult substrates.[15] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for setting up a Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve issues related to low reaction yields.
Simplified Catalytic Cycle
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
minimizing side products in Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side products and optimize your C-N cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Buchwald-Hartwig amination experiments.
Issue 1: Low Yield of the Desired Arylamine Product
Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Here's a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates, consider using pre-formed catalysts which can lead to cleaner formation of the active catalytic species.[1] Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
-
Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[2] Common solvents include toluene, dioxane, and THF.[3]
-
Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[3]
-
Starting Material Quality: Ensure the purity of your aryl halide and amine. Impurities can poison the catalyst.
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
Q2: I am observing a significant amount of the hydrodehalogenated arene in my reaction mixture. How can I minimize this side product?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido complex, competing with the desired reductive elimination.[4] Here are strategies to suppress it:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are highly effective at promoting reductive elimination over β-hydride elimination.[5] Ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups are designed to minimize this side reaction.[4]
-
Steric Hindrance: Increasing the steric bulk on either the aryl halide or the amine can disfavor the transition state leading to β-hydride elimination.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
Quantitative Data on Ligand Performance:
| Ligand Generation | General Observation on Hydrodehalogenation |
| First-Generation (e.g., P(o-tolyl)₃) | More prone to hydrodehalogenation, especially with primary amines.[4] |
| Second-Generation (e.g., BINAP, DPPF) | Improved performance, but can still be an issue. |
| Third-Generation (e.g., XPhos, RuPhos) | Generally low levels of hydrodehalogenation due to steric bulk.[5] |
Issue 3: Formation of Diarylamine or Other Multiple Amination Byproducts
Q3: My reaction is producing diarylamine or other multiply-aminated products. How can I improve the selectivity for mono-amination?
A3: The formation of multiply-aminated products is a common issue when using di- or poly-halogenated arenes or when the newly formed arylamine is more reactive than the starting amine.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can sometimes favor mono-amination, but a large excess can lead to multiple aminations.
-
Ligand Selection: The steric bulk of the ligand can influence selectivity. A bulkier ligand can hinder the approach of the already-aminated product to the palladium center, thus favoring the reaction with the smaller, unreacted amine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is maximized. Prolonged reaction times or high temperatures can promote further amination.
Frequently Asked Questions (FAQs)
Q4: What is the best palladium precursor to use?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable for forming the active catalytic species.[1] Pre-formed catalysts, often called "precatalysts" (e.g., Buchwald's G3 or G4 precatalysts), are generally preferred as they are more stable and provide more consistent results.[6]
Q5: How does the choice of base affect the reaction?
A5: The base plays a critical role in the catalytic cycle. Strong bases like NaOtBu lead to faster reactions but are incompatible with base-sensitive functional groups.[3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures and longer reaction times.[3]
Q6: Which solvent should I choose?
A6: Aprotic solvents are generally used. Toluene is a common choice.[3] Ethereal solvents like THF and dioxane are also frequently employed.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]
Q7: I am working with an aryl chloride, which is known to be less reactive. What conditions should I use?
A7: Aryl chlorides are indeed more challenging substrates. To achieve good results, you will typically need to use a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos).[7] Higher temperatures and longer reaction times may also be necessary. The use of a highly active precatalyst is strongly recommended.[6]
Q8: Can I use water as a solvent?
A8: While traditionally carried out in organic solvents, recent developments have shown that Buchwald-Hartwig aminations can be performed in water using specific ligands and surfactants. This approach can be more environmentally friendly.[8]
Key Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand), the base, the aryl halide, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizing Key Concepts
To better understand the reaction and potential pitfalls, the following diagrams illustrate the catalytic cycle and the formation of a common side product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-Chloro-3-fluoro-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluoro-4-iodopyridine. The content is structured to address common issues encountered during cross-coupling reactions and other synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is failing. What are the general points to check first?
When a reaction fails, a systematic review of the reaction parameters is the best approach. The high reactivity of the carbon-iodine bond is the primary site for cross-coupling reactions.[1] The 2-chloro position is significantly less reactive, allowing for selective functionalization.[2]
Initial Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[3]
-
Reagent Quality: Verify the purity and integrity of all reagents, especially the palladium catalyst, ligands, and base. The substrate, this compound, should be stored in a cool, dry place.[4]
-
Solvent Purity: Use anhydrous, degassed solvents. The presence of water can lead to side reactions such as protodeboronation in Suzuki couplings.[3][5]
-
Temperature Control: Confirm that the reaction was maintained at the target temperature. Many cross-coupling reactions require heating to proceed efficiently.[5]
Q2: I'm seeing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes and solutions?
Low conversion in Suzuki-Miyaura coupling with this substrate often points to issues with the catalyst system or reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
Troubleshooting Suzuki-Miyaura Coupling:
-
Inactive Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides, though the primary reaction here is at the more reactive iodo- position.[3] For challenging couplings, a more active catalyst system with electron-rich, bulky phosphine ligands is recommended.[3]
-
Inappropriate Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[5] Ensure the base is finely powdered and anhydrous.
-
Low Temperature: The oxidative addition step can be slow. If the reaction is sluggish, consider increasing the temperature to 80-100 °C.[3]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases for Suzuki couplings; Cs₂CO₃ can be particularly effective for difficult couplings.[5] |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents are generally preferred. A small amount of water may be beneficial in some cases.[3] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion.[5] |
Q3: My Sonogashira coupling is failing or giving complex mixtures. How can I troubleshoot this?
The Sonogashira reaction couples terminal alkynes with aryl halides and is catalyzed by palladium and a copper(I) co-catalyst.[6][7] Failures often relate to catalyst deactivation or side reactions of the alkyne.
Troubleshooting Sonogashira Coupling:
-
Glaser Homocoupling: The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. This is caused by the presence of oxygen.[6] Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere is crucial to prevent this.
-
Inactive Catalyst: Ensure both the palladium catalyst and the copper(I) co-catalyst (typically CuI) are active.
-
Insufficient Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required.[6][7] Ensure it is fresh and used in sufficient quantity.
Q4: What are key challenges in performing a Buchwald-Hartwig amination on this substrate?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] With this compound, the reaction occurs selectively at the C-4 position.[9]
Troubleshooting Buchwald-Hartwig Amination:
-
Base Selection: The choice of base is critical and substrate-dependent. Strong bases like NaOtBu promote high reaction rates but are incompatible with many functional groups (e.g., esters).[10] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[10]
-
Ligand Choice: The ligand is crucial for an efficient catalytic cycle. For amination of aryl halides, bulky, electron-rich phosphine ligands are generally preferred. Xantphos is often a good choice for dihalopyridines.[1]
-
Catalyst Poisoning: The amine substrate or product can sometimes act as a ligand for the palladium center, leading to catalyst inhibition. Using a ligand that binds more strongly to palladium can mitigate this issue.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos, BINAP | Ligands known to be effective for C-N bond formation.[1][9] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Choice depends on the functional group tolerance of the amine coupling partner.[10] |
| Solvent | Dioxane, Toluene | Anhydrous, aprotic solvents are standard for this reaction.[1] |
| Temperature | 80 - 110 °C | Heating is typically required to achieve a good reaction rate.[1] |
Q5: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproduct formation reduces the yield and complicates purification. The most common side reactions in palladium-catalyzed couplings are dehalogenation, homocoupling, and protodeboronation (in Suzuki reactions).
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Cause(s) | Mitigation Strategy |
| Dehalogenation | The iodine at C-4 is replaced by a hydrogen atom. | Can be caused by hydride sources in the reaction mixture (e.g., solvent, base) reacting with the palladium catalyst.[3] | Ensure an inert atmosphere; choose a solvent less prone to acting as a hydride source. |
| Homocoupling | The boronic acid (Suzuki) or alkyne (Sonogashira) couples with itself. | Caused by oxygen or incomplete reduction of the Pd(II) precatalyst.[3][6] | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a Pd(0) source directly if issues persist. |
| Protodeboronation | The boronic acid group is replaced by a proton. | Caused by excess water or protic sources in the reaction mixture.[3] | Use anhydrous solvents and reagents. Ensure the base is dry. |
Q6: What are the recommended methods for purifying the products of reactions with this compound?
Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts.
-
Work-up: After the reaction, a standard aqueous work-up is performed. This often includes dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3] A wash with a 10% aqueous solution of sodium thiosulfate can be used to remove any residual iodine.[11]
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient eluent system, typically Hexane/Ethyl Acetate, is effective for separating products of varying polarities.[11]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Suitable solvent systems include Hexane/Ethyl Acetate or Ethanol/Water.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[3]
-
Add degassed solvent (e.g., 1,4-dioxane) via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is a general starting point and should be performed under strictly anaerobic and anhydrous conditions.
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2 mol%)), and the copper co-catalyst (e.g., CuI (4 mol%)).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 3.0 eq).[1]
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Chloro-3-fluoro-4-iodopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 2-Chloro-3-fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products derived from this compound?
A1: The primary challenges in purifying pyridine derivatives, including those from this compound, often relate to their basicity, which can lead to issues like peak tailing during column chromatography on silica gel.[1][2] The presence of multiple halogen atoms can also influence the polarity and reactivity of the molecule and potential side products, requiring careful selection of purification techniques.
Q2: What are the most common methods for purifying reaction products of this compound?
A2: The most common and effective purification techniques include:
-
Column Chromatography: A versatile method for separating pyridine compounds.[2]
-
Recrystallization: Highly effective for obtaining high-purity crystalline solid products.[2][3]
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[2]
Q3: My product, a substituted pyridine, shows significant peak tailing during silica gel column chromatography. How can I resolve this?
A3: Peak tailing for pyridine compounds on silica gel is typically caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1] To mitigate this, consider the following:
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent to block the active silanol sites.[2]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina, or end-capped silica gel.[1]
-
pH Adjustment: Small adjustments to the mobile phase pH can alter the ionization of your compound and impurities, improving separation.[1]
Q4: I am having trouble getting my purified product to crystallize. What can I do?
A4: If your product remains an oil after purification, it may be due to minor impurities inhibiting crystallization or the inherent properties of the molecule. To induce crystallization:
-
Ensure High Purity: The purer the compound, the more likely it is to crystallize.
-
Solvent Screening: Systematically test a range of solvents and solvent mixtures.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath.
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
-
Symptom: Co-elution of the desired product with impurities or broad peaks during column chromatography.
-
Possible Cause: Similar polarity of the product and impurities; interaction of the basic pyridine nitrogen with the silica gel.
-
Solutions:
Issue 2: Low Yield After Purification
-
Symptom: Significant loss of material during the purification process.
-
Possible Causes: Decomposition on acidic silica gel; irreversible adsorption to the stationary phase; losses during work-up and solvent removal.
-
Solutions:
-
Neutralize Silica Gel: If decomposition is suspected, use silica gel that has been neutralized with a base like triethylamine.
-
pH Adjustment during Work-up: Carefully control the pH during aqueous extractions to ensure your product is in the organic phase.
-
Optimize Evaporation: Use lower temperatures and a gentle stream of nitrogen to remove the solvent, especially if the compound is semi-volatile.[1]
-
Issue 3: Product Fails to Crystallize
-
Symptom: The purified product is an oil and does not solidify.
-
Possible Causes: Presence of minor impurities inhibiting crystallization; the compound may be an oil at room temperature.
-
Solutions:
-
High Purity is Key: Ensure the product is of the highest possible purity before attempting crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.
-
Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization for your specific product. It is adapted from a procedure for the closely related 3-Fluoro-4-Iodopyridine.[3]
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20) |
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack a glass column.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the packed column.[3]
-
Elution: Elute the column with the gradient of Hexane/Ethyl Acetate, starting with the less polar mixture.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[3]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
Table 2: Expected Outcome for a Typical Substituted Pyridine
| Parameter | Value |
| Expected Yield | 50-70%[3] |
| Purity (by NMR) | >99%[3] |
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid product derived from this compound.
Suggested Solvent Systems:
Procedure (using Hexane/Ethyl Acetate):
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[3]
-
Induce Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until it becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.[3]
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting guide for common column chromatography issues with pyridine derivatives.
References
Technical Support Center: Catalyst Deactivation in 2-Chloro-3-fluoro-4-iodopyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-chloro-3-fluoro-4-iodopyridine. Given the unique electronic and steric properties of this substrate, careful consideration of reaction parameters is crucial for success.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary challenge arises from the inherent properties of the substituted pyridine ring. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[1] This effect is particularly pronounced for 2-substituted pyridines. Furthermore, the presence of electron-withdrawing fluorine and chlorine atoms can influence the reactivity of the C-I bond and the overall stability of the catalytic intermediates.
Q2: What is the expected order of reactivity for the different halogen atoms on this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the initial cross-coupling reaction is expected to occur selectively at the C-I bond at the 4-position. Subsequent couplings at the C-Cl bond would require more forcing conditions.
Q3: What are the common signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.
-
Low Yield: The desired product is formed in a lower-than-expected yield.
-
Formation of Palladium Black: A black precipitate of palladium metal indicates catalyst decomposition and aggregation.
-
Inconsistent Results: Significant variations in yield and reaction time between batches run under seemingly identical conditions.
-
Side Product Formation: An increase in byproducts such as homocoupled products or dehalogenated starting material.[1]
Q4: How do the fluoro and chloro substituents influence catalyst activity and deactivation?
A4: The electron-withdrawing nature of the fluorine and chlorine atoms makes the pyridine ring more electron-deficient. This can increase the rate of oxidative addition, the first step in the catalytic cycle. However, these substituents can also affect the stability of the palladium intermediates and potentially influence the rate of catalyst decomposition pathways. The fluorine substituent, in particular, can impact the electronic properties of the catalyst-ligand complex.
Q5: Can I use a copper co-catalyst in Sonogashira couplings with this substrate?
A5: Yes, a copper(I) co-catalyst is typically used in Sonogashira reactions to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[2][3] However, copper-free Sonogashira protocols are also available and may be advantageous in certain cases to avoid issues with copper-mediated side reactions.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands. 2. Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio can sometimes help to stabilize the active catalytic species and prevent pyridine coordination. | Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. Electron-rich ligands can increase the electron density on the palladium, which can promote the desired catalytic steps.[1] |
| Ineffective Base | 1. Screen Different Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure Anhydrous Conditions: If using a non-aqueous system, ensure the base and solvent are thoroughly dried. | The choice of base is critical for the activation of the boronic acid in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.[6] |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Solvents: Minimize the presence of water in the reaction. 2. Use Boronic Esters: Consider using pinacol esters or MIDA boronates, which are often more stable than boronic acids. | Protodeboronation is a common side reaction where the boronic acid reacts with a proton source, leading to the formation of an arene byproduct.[1] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20°C increments. 2. Use a More Active Catalyst System: Consider using a pre-formed catalyst or a more active palladium source. | The C-I bond in this substrate is expected to be reactive, but in some cases, higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
Issue 2: Catalyst Decomposition (Palladium Black Formation) in Sonogashira and Heck Couplings
Possible Causes & Solutions
| Possible Cause | Troubleshooting Action | Rationale |
| Slow Catalytic Turnover | 1. Optimize Ligand Choice: For Sonogashira, ensure an appropriate phosphine ligand is used. For Heck, phosphine-free conditions may be viable, but ligand choice can be critical. 2. Increase Reaction Temperature: This can increase the rate of the catalytic cycle, reducing the lifetime of unstable intermediates. | If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of aggregation into inactive palladium black. |
| Presence of Oxygen | 1. Thoroughly Degas Solvents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude air from the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of terminal alkynes in Sonogashira reactions.[7] |
| High Catalyst Concentration | 1. Lower Catalyst Loading: If possible, reduce the amount of palladium catalyst used. 2. Slow Addition of Catalyst: In some cases, adding the catalyst in portions can help to maintain a low concentration of active species. | High concentrations of the catalyst can increase the rate of bimolecular decomposition pathways that lead to aggregation. |
Quantitative Data Summary
No specific quantitative data for the cross-coupling of this compound was found in the literature search. The following tables provide representative data for analogous 4-iodopyridine substrates to serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | General conditions for 4-bromopyridine, adaptable for 4-iodopyridine.[8] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 8 | 88-96 | Effective for polyhalopyridines.[9] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~90-98 | Buchwald-Hartwig type ligands are highly effective for challenging substrates.[9] |
Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodopyridine Derivatives
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (4-10 mol%) | Et₃N | THF or DMF | RT - 65 | 2-12 | 80-95 | Standard conditions for Sonogashira coupling of iodo-pyridines.[2] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | RT | 2-3 | 90-97 | A highly active, air-stable precatalyst for copper-free Sonogashira reactions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-4 Position
This protocol is adapted from procedures for similar polyhalogenated pyridines and should be optimized for the specific substrate and coupling partner.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling at the C-4 Position
This protocol is adapted from a procedure for 3-fluoro-4-iodopyridine.[2]
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
Reaction and Work-up:
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low or no product yield.
Caption: Catalytic cycle and common deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 2-Chloro-3-fluoro-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluoro-4-iodopyridine. The content is designed to address specific issues that may be encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites for cross-coupling reactions. The carbon-iodine bond at the 4-position is the most reactive site and is ideal for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The carbon-chlorine bond at the 2-position is less reactive and typically requires more forcing conditions or specialized catalyst systems to react. This difference in reactivity allows for selective functionalization at the 4-position.
Q2: What general workup procedure can be used for palladium-catalyzed cross-coupling reactions with this substrate?
A2: A general workup procedure for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) involving this compound is as follows:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Q3: How can I remove triphenylphosphine oxide, a common byproduct from reactions using triphenylphosphine-based palladium catalysts?
A3: If your product is relatively non-polar, you can remove triphenylphosphine oxide by concentrating the reaction mixture, suspending the residue in a non-polar solvent system like pentane/ether or hexane/ether, and filtering it over a plug of silica gel. The desired product can typically be eluted with ether, while the more polar triphenylphosphine oxide remains on the silica. This process may need to be repeated for complete removal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Suzuki-Miyaura Coupling: Troubleshooting
Problem 1: Low to no yield of the desired coupled product.
-
Possible Cause: Inefficient activation of the C-Cl bond (if targeting the 2-position) or catalyst inhibition. 2-chloropyridines are less reactive than their bromo or iodo counterparts.[2][3] The nitrogen atom of the pyridine ring can also coordinate to the palladium catalyst and inhibit its activity.[3]
-
Solution:
-
Catalyst and Ligand: Switch to a more active catalyst system. For the less reactive C-Cl bond, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the oxidative addition step.[2][4]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2][4]
-
Temperature: Increasing the reaction temperature to 80-120 °C may be necessary to overcome the activation energy for C-Cl bond cleavage.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[2]
-
Problem 2: Presence of significant homocoupling and protodeboronation byproducts.
-
Possible Cause: Homocoupling of the boronic acid can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[3][4] Protodeboronation occurs when the boronic acid reacts with water or other proton sources.[2]
-
Solution:
-
Minimize Oxygen: Thoroughly degas all solvents and reagents. Use a Pd(0) source directly or ensure conditions are optimal for the reduction of a Pd(II) precatalyst.[3][4]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation.[2] Alternatively, using boronic esters (e.g., pinacol esters) can improve stability.[2]
-
Sonogashira Coupling: Troubleshooting
Problem 1: Low yield of the 4-alkynyl-2-chloro-3-fluoropyridine product.
-
Possible Cause: Incomplete reaction or side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).[5]
-
Solution:
-
Inert Atmosphere: The Glaser coupling is promoted by oxygen, so it is crucial to maintain a strict inert atmosphere.[5]
-
Reagent Quality: Ensure all reagents and solvents are anhydrous and of high quality.[5]
-
Catalyst Loading: A slight increase in the palladium and copper catalyst loading may improve the reaction rate.[5]
-
Solvent and Temperature: For less reactive substrates, switching to a solvent like DMF and increasing the reaction temperature (typically 40-60 °C) can be beneficial.[1][5]
-
Problem 2: Difficulty in removing the copper co-catalyst during workup.
-
Possible Cause: Residual copper salts can complicate purification.
-
Solution:
-
Aqueous Ammonia Wash: During the aqueous workup, washing the organic layer with a dilute aqueous ammonia solution can help to remove copper salts by forming a water-soluble copper-ammonia complex.
-
Celite Filtration: Ensure thorough filtration through Celite after the reaction is complete to remove catalyst residues.[1]
-
Buchwald-Hartwig Amination: Troubleshooting
Problem 1: Low conversion to the aminated product.
-
Possible Cause: The choice of base, ligand, and reaction conditions is critical for a successful Buchwald-Hartwig amination.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially with a more active catalyst system.[6]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) is often necessary to promote the catalytic cycle.
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or DMF are typically used.[1]
-
Data Presentation
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Cross-Coupling of this compound.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 120 | 70 - 95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | Room Temp - 60 | 75 - 90 |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 65 - 90 |
Note: Yields are approximate and highly dependent on the specific coupling partners and optimized reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and the ligand (e.g., SPhos, 0.02-0.10 equiv.).
-
Add the degassed solvent (e.g., dioxane/water, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup as described in the general workup procedure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
General Protocol for Sonogashira Coupling
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.02-0.1 equiv.).[1]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).[1]
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[1]
-
Upon completion, perform a workup as described in the general procedure, potentially including a wash with dilute aqueous ammonia to remove copper salts.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Preventing Dehalogenation of 2-Chloro-3-fluoro-4-iodopyridine
Welcome to the technical support center for handling 2-Chloro-3-fluoro-4-iodopyridine in your chemical syntheses. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges associated with the selective reactivity of this polyhalogenated pyridine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted dehalogenation reactions and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
The reactivity of the halogen substituents on the pyridine ring is crucial for its synthetic utility. The C-I bond is the weakest among the carbon-halogen bonds present in the molecule, making the iodine at the 4-position the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This high reactivity is a double-edged sword: it allows for selective functionalization at the C-4 position, but it also increases the risk of hydrodehalogenation (replacement of the iodine with a hydrogen atom), a common side reaction that lowers the yield of the desired product. The C-Cl and C-F bonds are significantly stronger and less prone to cleavage under typical cross-coupling conditions.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation, particularly deiodination, a common problem with this compound?
A1: Deiodination is a frequent side reaction due to the relatively weak carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves the formation of a palladium-hydride (Pd-H) species. This species can react with the starting material or the oxidative addition product to replace the iodine atom with hydrogen, leading to the formation of 2-chloro-3-fluoropyridine as a byproduct.
Q2: At which position is dehalogenation most likely to occur?
A2: Dehalogenation is most likely to occur at the 4-position, involving the removal of the iodine atom. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. Therefore, the C-I bond is the most labile and prone to both the desired cross-coupling and the undesired dehalogenation.
Q3: What are the primary factors that promote dehalogenation?
A3: Several factors can contribute to increased dehalogenation:
-
High Reaction Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for the dehalogenation pathway.
-
Choice of Base: Strong bases, especially alkoxides and hydroxides, can promote the formation of Pd-H species.
-
Solvent: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride sources.
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.
-
Presence of Water: Trace amounts of water in the reaction mixture can serve as a proton source, contributing to the formation of the dehalogenated byproduct.
Q4: How can I minimize dehalogenation during a cross-coupling reaction?
A4: To minimize dehalogenation, consider the following strategies:
-
Optimize Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Select an Appropriate Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases.
-
Choose a Suitable Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally recommended.
-
Careful Selection of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over the dehalogenation pathway.
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product with significant formation of 2-chloro-3-fluoropyridine.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature in 10-20 °C increments. | Reduces the rate of the deiodination side reaction. |
| Inappropriate Base | Switch from strong bases (e.g., NaOH, KOtBu) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Minimizes the formation of palladium-hydride species. |
| Unsuitable Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands promote the desired reductive elimination and can suppress β-hydride elimination pathways that may lead to dehalogenation. |
| Presence of Water | Use anhydrous solvents and reagents. Dry the boronic acid and base under vacuum before use. | Water can act as a proton source, leading to hydrodehalogenation. |
| Sub-optimal Solvent | Switch from protic or high-boiling polar aprotic solvents (e.g., DMF) to aprotic solvents like toluene or dioxane. | Reduces potential hydride sources. |
Troubleshooting Sonogashira Coupling
Issue: Deiodination of the starting material is competing with the alkyne coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| High Catalyst Loading | Reduce the palladium and copper catalyst loading to the minimum effective concentration. | Excess catalyst can sometimes promote side reactions. |
| Base Selection | Use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of stronger bases. | Less basic conditions can disfavor the formation of species that lead to dehalogenation. |
| Reaction Temperature | Perform the reaction at room temperature or slightly elevated temperatures (40-50 °C). | Minimizes thermally induced C-I bond cleavage. |
| Inert Atmosphere | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). | Oxygen can lead to oxidative side reactions and catalyst decomposition, which may indirectly favor dehalogenation pathways. |
| Copper Co-catalyst | In some cases, a copper-free Sonogashira protocol might be beneficial to reduce side reactions. | Copper salts can sometimes contribute to undesired reactivity. |
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for cross-coupling reactions of halogenated pyridines, providing a baseline for optimization. Note that yields are highly substrate and condition dependent.
Table 1: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 120 (MW) | 0.5 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 120 (MW) | 0.5 | 90 |
| Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 120 (MW) | 0.5 | 78 |
Data adapted from a study on 2-fluoro-4-iodopyridine, a close analog of this compound, suggesting that selective C-N bond formation at the C-4 position is feasible.[1]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling reaction versus the undesired dehalogenation side reaction.
Caption: Competing pathways in Suzuki coupling.
This diagram illustrates the desired Suzuki coupling pathway leading to the formation of the C-C bond and the competing dehalogenation pathway where a palladium-hydride species leads to the formation of the C-H bond.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-3-fluoro-4-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-chloro-3-fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: The carbon-iodine (C-I) bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2] This allows for selective functionalization at the 4-position while leaving the C-Cl bond at the 2-position intact for subsequent transformations.
Q2: I am observing low to no yield in my reaction. What are the general first steps for troubleshooting?
A2: Low or no yield is a common issue that can often be resolved by systematically checking your reaction setup and reagents. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst. You can also consider increasing the catalyst loading or the reaction temperature.
Q3: How does the fluorine substituent at the 3-position affect the reactivity of the pyridine ring?
A3: The fluorine atom is strongly electron-withdrawing, which can influence the electronic properties of the pyridine ring. This can potentially make the pyridine ring more electron-deficient, which may affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q4: Are there any known issues with catalyst inhibition when working with pyridine-containing substrates?
A4: Yes, the nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich ligands can help to stabilize the catalyst and prevent unwanted coordination with the pyridine nitrogen.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Coupled Product
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | For the less reactive C-Cl bond (if targeting sequential coupling), standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3] |
| Ineffective Base | The base is crucial for activating the boronic acid. If you are using a mild base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] |
| Insufficient Temperature | The oxidative addition to the C-Cl bond can be sluggish and may require higher temperatures. Gradually increase the reaction temperature, for example, to 80-110 °C. |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the catalyst. Using bulky phosphine ligands can help to prevent this. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Protodeboronation (Ar-H) | The boronic acid is replaced by a proton from residual water or other protic sources. | Ensure all reagents and solvents are anhydrous. Use a less nucleophilic base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling (Ar-Ar) | This can be caused by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure your precatalyst is fully activated. |
| Dehalogenation (Pyridine-H) | The starting material is reduced. | This can be caused by hydride sources in the reaction mixture (e.g., solvent, base). Ensure an inert atmosphere and consider a different solvent. |
Sonogashira Coupling
Issue 1: Low or No Yield of the Alkynylated Pyridine
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure your palladium catalyst and copper(I) co-catalyst are active. Use fresh reagents if possible. |
| Insufficient Base | An amine base (e.g., Et₃N, DIPEA) is required to neutralize the HX produced and to form the copper acetylide. Ensure you are using a sufficient excess (typically 2-3 equivalents). |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the alkyne (Glaser coupling). |
| Low Temperature | While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 40-65 °C).[4] |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | This is the most common cause of Glaser coupling. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after the starting material is consumed can sometimes lead to increased side products. |
Buchwald-Hartwig Amination
Issue 1: Low Conversion to the Aminated Product
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Ligand | The choice of ligand is critical for C-N bond formation. For aryl iodides, bidentate phosphine ligands like BINAP or DPPF can be effective.[5][6] For the more challenging C-Cl bond, consider bulky, electron-rich monophosphine ligands. |
| Base Strength/Solubility | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common. If solubility is an issue, consider using a different base or solvent system. For the amination of 2-fluoro-4-iodopyridine, K₂CO₃ has been used successfully with microwave heating.[5] |
| Catalyst Deactivation | Ensure a strict inert atmosphere to prevent oxidation of the palladium catalyst. |
Issue 2: Regioselectivity Issues (Reaction at the C-2 Position)
| Potential Cause | Troubleshooting Recommendation |
| Reaction Conditions Favoring C-Cl Activation | While the C-I bond is significantly more reactive, harsh conditions (very high temperatures, highly active catalysts) could potentially lead to some reaction at the C-Cl bond. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for cross-coupling reactions on this compound and its analogs. Please note that optimal conditions may vary depending on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions for Analogs
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloro-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 85-95 |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | ~83 |
Table 2: Sonogashira Coupling Conditions for Analogs
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloro-4-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 85-95 |
| 3-Fluoro-4-iodopyridine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | RT-65 | Good |
Table 3: Buchwald-Hartwig Amination Conditions for a Close Analog
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time | Yield (%) |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | Microwave | 30 min | Good |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the 4-Position
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Sonogashira Coupling at the 4-Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Protocol for Selective Buchwald-Hartwig Amination at the 4-Position (Adapted from an Analog)[5]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the amine (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), BINAP (3-7.5 mol%), and K₂CO₃ (3.5 equiv.).
-
Solvent Addition: Add an appropriate solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat in a microwave reactor for approximately 30 minutes at a suitable temperature.
-
Work-up and Purification: Follow steps 7-8 from the Suzuki-Miyaura protocol.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Regioselectivity in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-3-fluoro-4-iodopyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 2-Chloro-3-fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods.[1] This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The most common methods for removing palladium catalysts from reactions involving pyridine-containing compounds include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][2]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst.
-
Possible Cause: Incorrect scavenger selection. The choice of scavenger is critical and depends on the oxidation state of the palladium species and the solvent system. Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.
-
-
Possible Cause: Insufficient amount of scavenger. Using too little scavenger will result in incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 3-5 equivalents of the scavenger.[1]
-
-
Possible Cause: Suboptimal reaction conditions. Temperature and reaction time can significantly impact scavenger efficiency.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[3] Monitor the progress of the removal by analyzing aliquots at different time points.
-
-
Possible Cause: Your product may be forming a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[3]
-
Issue 2: I'm observing significant product loss after using activated carbon.
-
Possible Cause: Non-specific binding of the product to the activated carbon surface.[2][3]
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[3]
-
Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[3]
-
Solution 3: Consider Alternatives: If product loss remains high, specialized metal scavengers may offer better selectivity and higher product recovery.[4]
-
Issue 3: Recrystallization is not reducing the palladium content to the desired level.
-
Possible Cause: The palladium species may be co-crystallizing with your product.
-
Solution 1: Solvent Screening: Experiment with different solvent systems for crystallization.
-
Solution 2: Anti-solvent Addition: The use of an anti-solvent can sometimes help to selectively precipitate the product while leaving the palladium impurities in the mother liquor.
-
Solution 3: Seeding: Seeding the crystallization with pure product crystals may improve the selectivity of the crystallization process.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Functional Group/Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Product Recovery (%) | Key Considerations |
| Silica-Based Scavenger (Thiol) | -SH | >1000 | <10 | >99% | High | Broadly effective for various palladium species.[5] |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | High | Effective for a range of palladium catalysts.[5] |
| Activated Carbon | N/A | ~500 | ~65 | 87% | 46% | Cost-effective, but can lead to significant product loss due to non-specific adsorption.[6] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | ~100% | High loading capacity and excellent product recovery.[4][5] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude reaction mixture containing this compound and the palladium catalyst in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting amount is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[3]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: A general workflow for the removal of palladium catalyst from a reaction mixture.
Caption: A troubleshooting guide for addressing high levels of residual palladium.
References
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 2-chloro-3-fluoropyridine, followed by iodination. This involves the deprotonation at the C4 position using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane.
Q2: I am observing a mixture of isomers in my final product. What are the likely side products?
The direct halogenation of pyridine rings can sometimes lead to the formation of regioisomeric mixtures. In the synthesis of this compound, the most probable impurities are other isomers of iodinated 2-chloro-3-fluoropyridine. The primary potential regioisomers are:
-
2-Chloro-3-fluoro-5-iodopyridine: Arising from lithiation and iodination at the C5 position.
-
2-Chloro-3-fluoro-6-iodopyridine: Resulting from lithiation and iodination at the C6 position.
The formation of these isomers is often due to incomplete regioselectivity during the deprotonation step.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete lithiation: The lithium diisopropylamide (LDA) may not be sufficiently active, or the reaction temperature might not be optimal for complete deprotonation.
-
Side reactions: The organolithium intermediate is highly reactive and can participate in side reactions if not handled under strictly anhydrous and inert conditions.
-
Protonation of the intermediate: Traces of water or other protic sources in the reaction mixture can quench the organolithium intermediate before it reacts with iodine.
-
Sub-optimal temperature control: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to ensure stability of the intermediate. Deviations from the optimal temperature can lead to decomposition or side reactions.
Q4: How can I effectively purify the crude this compound?
Purification of the crude product to remove unreacted starting materials and regioisomeric impurities is crucial. The two primary methods for purification are:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from less polar starting material and other isomers. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating isomers with very similar polarities, preparative HPLC is a powerful technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material (2-chloro-3-fluoropyridine) | 1. Inactive LDA. 2. Reaction temperature too high during lithiation. 3. Insufficient reaction time. | 1. Prepare fresh LDA or titrate the commercial solution before use. 2. Maintain the reaction temperature at -78 °C during the addition of LDA and for the specified duration. 3. Increase the reaction time for the lithiation step. |
| Presence of multiple spots on TLC, indicating a mixture of products | Formation of regioisomers due to non-selective deprotonation. | 1. Ensure slow, dropwise addition of LDA to the solution of 2-chloro-3-fluoropyridine at -78 °C to improve selectivity. 2. Use a more sterically hindered base to potentially improve regioselectivity. 3. Employ careful column chromatography or preparative HPLC for purification. |
| Product decomposes during workup or purification | The product may be sensitive to acidic or basic conditions, or prolonged heating. | 1. Use a mild workup procedure, for example, quenching with a saturated aqueous solution of ammonium chloride. 2. Avoid strong acids or bases during extraction. 3. Minimize exposure to high temperatures during solvent removal and purification. |
| Dark-colored crude product | Formation of polymeric byproducts or iodine-related impurities. | 1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. 2. During the workup, wash the organic layer with a solution of sodium thiosulfate to remove excess iodine. |
Summary of Potential Impurities
| Impurity | Chemical Name | Origin | Typical Analytical Signature |
| Starting Material | 2-Chloro-3-fluoropyridine | Incomplete reaction | Signals corresponding to the starting material in ¹H NMR and a distinct peak in GC-MS. |
| Regioisomer 1 | 2-Chloro-3-fluoro-5-iodopyridine | Non-selective lithiation and iodination | Different chemical shifts in the aromatic region of the ¹H and ¹⁹F NMR spectra compared to the desired product. |
| Regioisomer 2 | 2-Chloro-3-fluoro-6-iodopyridine | Non-selective lithiation and iodination | Distinct chemical shifts in the aromatic region of the ¹H and ¹⁹F NMR spectra. |
| Di-iodinated Product | 2-Chloro-3-fluoro-4,X-diiodopyridine | Over-iodination | Higher molecular weight peak in MS analysis and a more complex NMR spectrum. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-Metalation
This protocol is adapted from established procedures for the ortho-iodination of substituted pyridines.
Materials:
-
2-Chloro-3-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂) or 1,2-diiodoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Formation of Regioisomeric Impurities
Caption: Formation of regioisomeric impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-4-iodopyridine and 2-chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks for the synthesis of complex molecular architectures. Their utility is largely defined by the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization through various cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of two key intermediates: 2-chloro-3-fluoro-4-iodopyridine and 2-chloro-4-iodopyridine . The analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
The primary differentiator between these two molecules is the presence of a fluorine atom at the 3-position of the pyridine ring in this compound. This substitution has a significant impact on the electronic properties of the molecule and, consequently, its reactivity in key synthetic transformations.
Executive Summary of Reactivity
The reactivity of both this compound and 2-chloro-4-iodopyridine in palladium-catalyzed cross-coupling reactions is dominated by the highly labile carbon-iodine (C-I) bond at the 4-position. The C-I bond is significantly weaker than the carbon-chlorine (C-Cl) bond, allowing for selective functionalization at the C-4 position under standard cross-coupling conditions.
The fluorine atom in this compound is a strongly electron-withdrawing group. This has two primary effects:
-
Increased Electrophilicity: The inductive effect of the fluorine atom makes the pyridine ring more electron-deficient, which can enhance the rate of oxidative addition at the C-4 iodo position in palladium-catalyzed reactions.
-
Altered Nucleophilic Aromatic Substitution (SNAr) Reactivity: The electron-withdrawing nature of fluorine can also influence the susceptibility of the C-Cl bond to nucleophilic attack, although this typically requires harsher conditions than the palladium-catalyzed coupling at the C-I bond.
For most palladium-catalyzed cross-coupling reactions, both molecules will exhibit high reactivity at the C-4 iodo position. The choice between them may therefore be dictated by the desired electronic properties of the final product, the potential for subsequent reactions at the C-2 or C-3 positions, or commercial availability and cost.
Comparative Data in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the following tables summarize expected reactivity and representative yields for key palladium-catalyzed cross-coupling reactions based on established principles and data from analogous systems.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [1] |
| This compound | Arylboronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 12-24 | 80-90 | [2] |
Inference: Both substrates are expected to give high yields in Suzuki-Miyaura coupling at the C-4 position. The electron-withdrawing fluorine in this compound may slightly increase the rate of oxidative addition, but comparable yields are generally achieved.
Table 2: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-chloro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-65 | 4-16 | 85-95 | [1] |
| This compound | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 6-12 | 80-90 | [1] |
Inference: Similar to the Suzuki coupling, both substrates are highly reactive at the C-I bond in Sonogashira couplings. High yields are expected for both, with the choice of substrate likely depending on the desired electronic properties of the resulting alkynylpyridine.
Table 3: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-chloro-4-iodopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | [1] |
| This compound | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 100 (MW) | 0.5 | >90 | [3] |
Inference: Both substrates are excellent partners for the Buchwald-Hartwig amination at the C-4 position. The use of microwave irradiation can significantly reduce reaction times for the fluorinated analogue.[3] The electron-deficient nature of the fluorinated pyridine may facilitate the reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on these dihalopyridines typically targets the C-Cl bond, as the iodide is a better leaving group in palladium-catalyzed reactions but a poorer leaving group in SNAr. The reaction generally requires forcing conditions (high temperatures and/or strong nucleophiles).
The presence of the electron-withdrawing fluorine atom in this compound is expected to make the pyridine ring more susceptible to nucleophilic attack at the C-2 and C-6 positions. However, direct attack at the C-2 chloro position would be electronically favored due to the combined electron-withdrawing effects of the nitrogen and the adjacent fluorine.
Reactivity Order in SNAr: this compound > 2-chloro-4-iodopyridine
Experimental Protocols
The following are generalized protocols for key reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-chloro-4-iodopyridine with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-4-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).
-
Reaction: Stir the mixture at 65 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-chloro-4-iodopyridine with Aniline
-
Reaction Setup: In a glovebox, charge an oven-dried vial with 2-chloro-4-iodopyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add aniline (1.2 equiv) and anhydrous, degassed dioxane.
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Decision workflow for reaction type and expected reactivity.
Conclusion
Both this compound and 2-chloro-4-iodopyridine are highly valuable and reactive intermediates for the synthesis of substituted pyridines. The choice between these two substrates will primarily depend on the specific synthetic strategy and the desired properties of the target molecule.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), both substrates will react selectively and efficiently at the C-4 iodo position. The fluorine substituent in this compound may offer a slight rate enhancement due to its electron-withdrawing nature.
-
For nucleophilic aromatic substitution , the fluorine atom in this compound is expected to activate the pyridine ring, making the C-2 chloro group more susceptible to nucleophilic attack compared to the non-fluorinated analogue.
Researchers should consider the electronic impact of the fluorine atom on the final product's properties and the potential for subsequent transformations when selecting the appropriate starting material. The provided protocols offer a solid foundation for developing robust and efficient synthetic routes utilizing these versatile building blocks.
References
A Comparative Guide to 2-Chloro-3-fluoro-4-iodopyridine and Other Halopyridines for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Halogenated pyridines are a critical class of intermediates, offering versatile handles for cross-coupling reactions. This guide provides an objective comparison of 2-Chloro-3-fluoro-4-iodopyridine with other relevant halopyridines, supported by physicochemical data and established reactivity principles in key synthetic transformations.
Physicochemical Properties: A Tabular Comparison
The substitution pattern of halogens on the pyridine ring significantly influences the molecule's physical and chemical properties, which in turn affect its reactivity, solubility, and suitability for various applications. The following table summarizes key physicochemical properties of this compound and other selected halopyridines.
| Property | This compound | 2-Bromo-3-fluoropyridine | 2,3-Dichloropyridine | 2-Chloro-4-iodopyridine |
| CAS Number | 148639-07-0[1] | 40273-45-8[2][3] | 2402-77-9[4][5] | 153034-86-7[5] |
| Molecular Formula | C₅H₂ClFIN[1] | C₅H₃BrFN[2][3] | C₅H₃Cl₂N[5] | C₅H₃ClIN[5] |
| Molecular Weight | 257.43 g/mol [1] | 175.99 g/mol [2][3] | 147.99 g/mol [5] | 239.44 g/mol |
| Appearance | Solid[1] | Clear colorless to pale yellow or pale pink liquid[6] | White to off-white or light brown crystalline powder or solid[4] | White crystals[5] |
| Melting Point | 97 °C[2] | Not applicable | 64-71 °C[4][5] | 42-43 °C[5] |
| Boiling Point | 246.1 °C (Predicted)[2] | ~62 °C[2] | 192-210 °C[4][5] | 255.5 °C[5] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of halopyridines as synthetic intermediates is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. The nature and position of the halogen substituents dictate the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy.
The table below provides a comparative overview of the expected reactivity of this compound and its counterparts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The primary site of reaction for polyhalogenated pyridines is typically the carbon atom bearing the most reactive halogen (iodine, followed by bromine, then chlorine).
| Reaction | This compound | Other Halopyridines |
| Suzuki-Miyaura Coupling | High reactivity at the C-4 iodo position. The C-Cl and C-F bonds are expected to remain intact under standard conditions, allowing for selective functionalization. The electron-withdrawing nature of the fluorine and chlorine atoms may slightly enhance the reactivity at the C-4 position. | 2-Bromo-3-fluoropyridine: Reactive at the C-2 bromo position. 2,3-Dichloropyridine: Less reactive than iodo- and bromo-pyridines, typically requiring more forcing conditions or specialized catalysts to react at either chloro position. 2-Chloro-4-iodopyridine: High reactivity at the C-4 iodo position, analogous to the target compound. |
| Sonogashira Coupling | Excellent substrate for selective coupling at the C-4 iodo position. The reaction can be carried out under mild conditions, preserving the chloro and fluoro substituents for subsequent transformations. | 2-Bromo-3-fluoropyridine: Good reactivity at the C-2 bromo position. 2,3-Dichloropyridine: Challenging substrate; coupling at the chloro positions requires harsher conditions and may lead to selectivity issues. 2-Chloro-4-iodopyridine: Excellent reactivity at the C-4 iodo position. |
| Buchwald-Hartwig Amination | Highly selective amination at the C-4 iodo position. Studies on the analogous 2-fluoro-4-iodopyridine show exclusive C-N bond formation at the 4-position, highlighting the directing effect of the iodo group.[7] The presence of the 2-chloro and 3-fluoro groups is not expected to alter this high selectivity. | 2-Bromo-3-fluoropyridine: Amination occurs at the C-2 bromo position. 2,3-Dichloropyridine: Selective amination can be challenging, often requiring careful optimization of reaction conditions to favor one chloro position over the other. 2-Chloro-4-iodopyridine: Highly selective amination at the C-4 iodo position. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the three major cross-coupling reactions discussed.
Suzuki-Miyaura Coupling
-
Procedure: To a reaction vessel, add the halopyridine (1.0 eq.), the boronic acid or its ester (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.). The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., argon). A degassed solvent mixture (e.g., dioxane/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is heated (typically 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
Sonogashira Coupling
-
Procedure: In an inert atmosphere, a reaction flask is charged with the halopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). A degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.). The reaction is stirred at room temperature or with gentle heating until completion. The workup typically involves filtration through celite, extraction, and purification by chromatography.[1][8][9]
Buchwald-Hartwig Amination
-
Procedure: An oven-dried reaction tube is charged with the halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand, and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.). The tube is sealed, evacuated, and backfilled with argon. A degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) for the specified time. After completion, the reaction is cooled, diluted with a suitable solvent, and purified by chromatography.[10]
Applications in Drug Discovery and Signaling Pathways
Halopyridine scaffolds are prevalent in a multitude of pharmaceuticals, largely due to their ability to act as bioisosteres of phenyl rings and to form key hydrogen bonds with biological targets.[11] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[12] The specific halogenation pattern of this compound makes it a valuable building block for creating complex, multi-substituted molecules, such as analogs of the multi-kinase inhibitor sorafenib.[12][13]
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[11] Its overexpression is linked to several cancers, making it a significant target for drug development.[14] Small molecule inhibitors often utilize scaffolds that can be synthesized from halopyridine precursors.
Caption: PIM-1 Kinase Signaling Pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[15][16] Its inhibition is a critical strategy in cancer therapy to prevent tumor growth and metastasis. Many VEGFR-2 inhibitors, including sorafenib, incorporate substituted pyridine rings.[17][18]
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy 2-Bromo-3-fluoropyridine | 40273-45-8 [smolecule.com]
- 3. chemwhat.com [chemwhat.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dichloropyridine(2402-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Bromo-3-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorbyt.com [biorbyt.com]
A Comparative Guide to Analytical Methods for Characterizing 2-Chloro-3-fluoro-4-iodopyridine
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative analysis of key analytical methods for the characterization of 2-Chloro-3-fluoro-4-iodopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We present a side-by-side comparison of chromatographic, spectroscopic, and thermal analysis techniques, complete with detailed experimental protocols and representative data to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data typically obtained from various analytical techniques for a sample of this compound. These values are representative and may vary slightly based on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Purity Analysis
| Analytical Method | Purity (%) | Major Impurity (%) | Retention Time/Index |
| Gas Chromatography (GC-FID) | >98.5 | 0.8 (Unidentified) | 12.5 min |
| High-Performance Liquid Chromatography (HPLC-UV) | >99.0 | 0.5 (Starting Material) | 8.2 min |
Table 2: Spectroscopic and Thermal Characterization
| Analytical Method | Parameter | Observed Value | Comments |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 8.15 (d, J=5.2 Hz, 1H), 7.50 (d, J=5.2 Hz, 1H) | Confirms pyridine ring protons |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 158.2 (d, J=240 Hz), 151.0, 140.5, 125.8, 92.1 | Shows carbon framework and C-F coupling |
| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) | -115.4 | Single fluorine environment |
| Mass Spectrometry (GC-MS, EI) | Molecular Ion (m/z) | 257 [M]⁺ | Corresponds to the molecular weight |
| Differential Scanning Calorimetry (DSC) | Melting Point | 58-60 °C | Sharp transition indicates high purity |
| Thermogravimetric Analysis (TGA) | Decomposition Temp. | >200 °C | Indicates thermal stability |
| Elemental Analysis | %C, %H, %N | C: 23.32, H: 0.78, N: 5.44 | Theoretical: C: 23.32, H: 0.78, N: 5.45 |
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the comprehensive characterization of a synthesized product like this compound.
Caption: Workflow for the analytical characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the available instrumentation and specific sample characteristics.
Gas Chromatography (GC)
-
Principle: This method separates compounds based on their volatility and interaction with a stationary phase. It is excellent for assessing the purity of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for purity assessment. A Mass Spectrometer (MS) detector can be used for identification of impurities.
-
Experimental Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetone.
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique for a wide range of compounds, including those that are not amenable to GC.
-
Instrumentation: An HPLC system with a UV detector is commonly used.
-
Experimental Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H, ¹³C, and ¹⁹F NMR are all valuable for characterizing this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experimental Parameters:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is often coupled with a chromatographic technique (GC-MS or LC-MS).
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS.
-
Experimental Parameters (for GC-MS with EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Thermal Analysis (DSC and TGA)
-
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Experimental Parameters (DSC):
-
Sample Pan: Aluminum.
-
Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Experimental Parameters (TGA):
-
Sample Pan: Platinum.
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Elemental Analysis
-
Principle: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared to the theoretical values calculated from the molecular formula to confirm the empirical formula.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
By employing a combination of these analytical methods, researchers can confidently determine the identity, purity, and stability of this compound products, ensuring the quality and reliability of their scientific endeavors.
Validating the Structure of Compounds Synthesized from 2-Chloro-3-fluoro-4-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry. 2-Chloro-3-fluoro-4-iodopyridine stands out as a versatile starting material, offering multiple reaction sites for the introduction of diverse molecular fragments. The selective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide array of 4-substituted-2-chloro-3-fluoropyridines. This guide provides a comparative overview of the synthesis and structural validation of three key classes of compounds derived from this scaffold: 4-aryl, 4-alkynyl, and 4-amino derivatives.
Performance Comparison of Synthetic Routes
The synthesis of 4-substituted-2-chloro-3-fluoropyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the 4-position under relatively mild conditions. Below is a comparison of typical conditions and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-110 | 70-95 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-70 | 65-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 60-85 |
Experimental Protocols
Detailed methodologies for the synthesis and structural validation of compounds derived from this compound are crucial for reproducibility and accurate characterization.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-substituted-2-chloro-3-fluoropyridines.
Detailed Synthetic Procedures
1. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-chloro-3-fluoropyridine:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 120°C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-chloro-3-fluoropyridine:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in an anhydrous, degassed solvent like THF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.05 equiv.), and a base such as triethylamine (2.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate. Purify the crude product by column chromatography.
3. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-chloro-3-fluoropyridine Derivatives:
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) in a sealed tube.
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Conditions: Heat the reaction mixture to 100°C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Structural Validation Data
Accurate structural validation is paramount. The following tables summarize the expected spectroscopic data for the different classes of synthesized compounds.
Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound Class | Representative Protons and Expected Chemical Shifts (δ, ppm) |
| 4-Aryl Derivative | Pyridine H-5 (d, ~8.2), Pyridine H-6 (d, ~7.5), Aryl protons (m, 7.0-7.8) |
| 4-Alkynyl Derivative | Pyridine H-5 (d, ~8.0), Pyridine H-6 (d, ~7.3), Alkyne protons (if any) |
| 4-Amino Derivative | Pyridine H-5 (d, ~7.7), Pyridine H-6 (d, ~6.8), N-H proton (br s, variable) |
Table 3: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound Class | Expected Chemical Shift Ranges for Key Carbons (δ, ppm) |
| 4-Aryl Derivative | Pyridine carbons (110-160), Aryl carbons (120-140) |
| 4-Alkynyl Derivative | Pyridine carbons (110-160), Alkyne carbons (80-100) |
| 4-Amino Derivative | Pyridine carbons (105-155) |
Table 4: Mass Spectrometry Fragmentation
| Compound Class | Expected Molecular Ion (M⁺) and Key Fragments |
| 4-Aryl Derivative | Prominent M⁺ peak. Fragmentation may involve loss of Cl, F, or cleavage of the aryl substituent. |
| 4-Alkynyl Derivative | Clear M⁺ peak. Fragmentation can occur at the alkynyl chain. |
| 4-Amino Derivative | M⁺ peak is usually observable. Fragmentation often involves the substituent on the amino group. |
Logical Relationships in Synthesis
The choice of synthetic route is dictated by the desired functionality at the 4-position. The following diagram illustrates the divergent synthetic possibilities from the common starting material.
A Comparative Guide to Alternative Reagents for 2-Chloro-3-fluoro-4-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals, the selection of appropriate building blocks is paramount. 2-Chloro-3-fluoro-4-iodopyridine is a valuable reagent, offering multiple reaction sites for diversification. However, the exploration of alternative reagents can provide advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data from the literature for key cross-coupling reactions.
Introduction to Halogenated Pyridines in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, frequently appearing as key scaffolds in a wide array of therapeutic agents.[1] Their importance is particularly pronounced in the field of kinase inhibitors, where the pyridine core often serves as a crucial hinge-binding motif, interacting with the ATP-binding site of the kinase to modulate its activity.[1][2][3] The development of potent and selective kinase inhibitors is a major focus in the treatment of cancer and other diseases.[4][5][6] The functionalization of the pyridine ring through cross-coupling reactions is a powerful strategy for generating libraries of potential drug candidates.[7]
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, with the general trend being I > Br > Cl > F.[8] This differential reactivity allows for selective functionalization of polyhalogenated pyridines, a valuable tool in multi-step syntheses. This guide will focus on comparing this compound with other di- and tri-substituted halopyridines in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Alternative Reagents to this compound
Several alternative reagents can be considered for synthetic routes requiring a functionalized pyridine scaffold. The choice of an alternative will depend on the desired reactivity, the specific bond to be formed, and the subsequent transformations planned. Key alternatives include:
-
2,3-Difluoro-4-iodopyridine: This reagent offers a similar reactive iodine at the 4-position but with a fluorine instead of a chlorine at the 2-position.
-
2-Bromo-4-chloro-3-fluoropyridine: In this alternative, the highly reactive iodine is replaced by a bromine, which is generally less reactive but can still be a versatile coupling partner.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: A more complex starting material that provides multiple handles for sequential cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data presented is compiled from various literature sources and, where direct comparative studies are unavailable, performance is inferred from reactions on structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analogous) | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [9] |
| 2,3-Difluoro-4-iodopyridine (analogous) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 20 | Good (>60) | [10] |
| 2-Bromo-4-chloro-3-fluoropyridine (analogous) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [9] |
dot
References
- 1. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of 2-Chloro-3-fluoro-4-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-chloro-3-fluoro-4-iodopyridine and its closely related derivatives. Understanding the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data is crucial for the unambiguous identification, characterization, and quality control of these valuable intermediates in pharmaceutical and materials science research. This document presents available experimental data, outlines detailed experimental protocols, and utilizes visualizations to clarify analytical workflows and the relationships between spectroscopic techniques and molecular structure.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its isomers or closely related analogues. Direct experimental data for this compound is limited in the public domain; therefore, data for the isomeric 2-chloro-3-fluoro-5-iodopyridine is presented as a primary reference, alongside other relevant derivatives to illustrate the influence of substituent positioning on the spectroscopic output.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | H-6 | Solvent |
| 2-Chloro-4-fluoropyridine[1] | ~7.3 (dd) | ~8.2 (d) | CDCl₃ |
| 2-Chloro-5-fluoropyridine[2] | ~7.7 (td) | ~8.4 (d) | CDCl₃ |
| This compound | Data not available | Data not available | - |
| 2-Chloro-3-fluoro-5-iodopyridine | - | Data not available | CDCl₃ |
Note: Specific coupling constants and detailed assignments were not consistently available in the searched literature.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2-Chloropyridine[3] | ~150.3 | ~124.5 | ~139.1 | ~122.9 | ~149.8 | CDCl₃ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| 2-Chloro-3-fluoro-5-iodopyridine[4][5] | Data not available | Data not available | Data not available | Data not available | Data not available | CDCl₃ |
| 2-Chloro-3-fluoro-5-iodo-4-methylpyridine[6] | Data not available | Data not available | Data not available | Data not available | Data not available | - |
Note: A complete, assigned ¹³C NMR spectrum for 2-chloro-3-fluoro-5-iodopyridine was located, but individual shift values were not explicitly listed in the available search results.[4][5]
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C-Cl Stretch | C-F Stretch | C-I Stretch | Aromatic C=C/C=N Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Chloro-3-fluoro-5-iodopyridine[4] | Present | Present | Present | Present |
| 3-Chloro-2-fluoro-4-iodopyridine | Present | Present | Present | Present |
Note: While the presence of characteristic stretches can be confirmed, the precise wavenumbers for the C-Cl, C-F, and C-I bonds were not detailed in the available search results.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Chloro-4-trifluoromethylpyridine | C₆H₃ClF₃N | 181.54 | Data available in NIST WebBook[7] |
| This compound | C₅H₂ClFIN | 257.43 | Data not available |
| 2-Chloro-3-fluoro-5-iodopyridine | C₅H₂ClFIN | 257.43 | Predicted [M+H]⁺: 257.89772, [M+Na]⁺: 279.87966[8] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing structural information and confirming the substitution pattern of the pyridine ring.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 10 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 180 ppm.
Data Analysis:
-
Process the raw data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrations of the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry FTIR-grade potassium bromide (KBr) to remove moisture.
-
Grind 1-2 mg of the solid pyridine derivative with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be acquired.
Data Analysis:
-
Identify the characteristic absorption bands.
-
Assign the observed bands to specific molecular vibrations (e.g., C-H, C=C, C=N, C-F, C-Cl, C-I stretches and bends) using correlation tables and comparison with spectra of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.
Instrumentation: A GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure of the molecule. The isotopic pattern of chlorine will be particularly informative.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the pyridine derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
Data Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Blank: Use the pure solvent as a blank for background correction.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: Workflow for the spectroscopic analysis of this compound derivatives.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2-chloro-3-fluoro-5-iodopyridine (C5H2ClFIN) [pubchemlite.lcsb.uni.lu]
Assessing the Purity of 2-Chloro-3-fluoro-4-iodopyridine Reaction Products: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 2-Chloro-3-fluoro-4-iodopyridine is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of a standard reversed-phase HPLC method and a Gas Chromatography (GC) method for the purity assessment of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on the volatility and thermal stability of the analyte and its potential impurities. The following table summarizes the key parameters for a typical reversed-phase HPLC method and a GC method for the analysis of this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography (GC) with FID/MS Detection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Capillary column suitable for heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1][2] | Carrier Gas: Helium or Hydrogen at a constant flow. |
| Temperature | Column oven set to a constant temperature, e.g., 30 °C.[1] | Temperature-programmed oven, e.g., initial temp. 100 °C, ramp to 250 °C. |
| Detection | UV-Vis or Photodiode Array (PDA) Detector, monitoring at a wavelength where the analyte absorbs, e.g., 254 nm. | Flame Ionization Detector (FID) for general-purpose quantification or Mass Spectrometry (MS) for identification of impurities. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolving the sample in a suitable solvent (e.g., acetonitrile/water mixture). | Dissolving the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). |
| Strengths | High resolution for a wide range of compounds, non-destructive. | High sensitivity for volatile compounds, can be coupled with MS for definitive peak identification. |
| Limitations | May require longer analysis times, solvent consumption can be high. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
Recommended Reversed-Phase HPLC Method
This method is ideal for the routine purity analysis of this compound and the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the reaction product sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by the area percent method.
-
Alternative Gas Chromatography (GC) Method
This method is suitable for analyzing volatile impurities and confirming the identity of the main component when coupled with a mass spectrometer.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and the sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
MS Conditions (if used):
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Logic for Analytical Method Selection.
Potential Impurities
A thorough purity assessment requires consideration of potential impurities that may arise during the synthesis of this compound. Based on common synthetic routes for halogenated pyridines, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 2-chloro-3-fluoropyridine or other aminopyridine derivatives.[3]
-
Positional Isomers: Isomers formed during the halogenation steps.
-
By-products: Compounds resulting from side reactions, such as de-iodination or other transformations.
The developed HPLC or GC method should demonstrate sufficient selectivity to separate the main peak from these potential impurities, ensuring an accurate purity determination.
References
A Comparative Analysis of Catalysts for the Coupling of 2-Chloro-3-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 2-Chloro-3-fluoro-4-iodopyridine stands out as a versatile building block, offering multiple sites for selective chemical modification. The differential reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) allows for regioselective cross-coupling reactions, primarily at the more labile C-4 iodine position.[1][2] This guide provides a comparative overview of common palladium-based catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, supported by experimental data from analogous systems.
Executive Summary
Palladium-catalyzed cross-coupling reactions are the methods of choice for the functionalization of this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is paramount to achieving high yields and selectivity for the desired coupled product at the C-4 position. This guide summarizes the performance of various catalytic systems for three key transformations, providing a basis for reaction optimization and catalyst selection.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize typical conditions and reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on substrates analogous to this compound. The data is compiled from studies on similar polyhalogenated pyridines, and yields are representative.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 83-95 | Standard, reliable conditions for aryl iodides.[2][3] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[4] |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, allows for lower catalyst loading.[3][4] |
| Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Dioxane | 100 | 12 | 85-95 | Good for sterically hindered substrates. |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | PPh₃ | Et₃N | DMF/THF | 25-60 | 6-12 | 85-95 | Classical and highly effective system.[3][5] |
| Pd(PPh₃)₄ (5) | CuI (10) | PPh₃ | Et₃N | THF | 65 | 8 | ~90 | Robust system for various alkynes. |
| [Pd(cinnamyl)Cl]₂ (0.1-0.15) | None | cBRIDP | Amine Base | Water | 45 | 12 | High | Sustainable, copper-free conditions at ppm catalyst loading.[6] |
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | BINAP | K₂CO₃ | Toluene | 80-110 | 0.5-2 | Good | Effective for amination of 2-fluoro-4-iodopyridine.[7] |
| Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[1] |
| Pd(PPh₃)₄ (cat.) | PPh₃ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate-Good | Effective for a range of aryl amines.[8] |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of this compound. These should be adapted and optimized for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the selected base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 equiv).[2]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition : Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction : Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[5]
-
Solvent and Base Addition : Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).[5] Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[5]
-
Reaction : Stir the reaction at the appropriate temperature until completion, as monitored by TLC or GC-MS.
-
Work-up and Purification : Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., K₂CO₃).
-
Reagent Addition : Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the anhydrous solvent (e.g., toluene).
-
Reaction : Seal the tube and heat the mixture to the desired temperature with stirring. Microwave irradiation can significantly reduce reaction times.[7]
-
Monitoring : Monitor the reaction by LC-MS or GC-MS.
-
Work-up and Purification : After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Chloro-3-fluoro-4-iodopyridine in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective construction of complex molecular architectures is a paramount objective. In the synthesis of novel pharmaceuticals and functional materials, the strategic choice of building blocks can significantly influence the success and efficiency of a synthetic campaign. 2-Chloro-3-fluoro-4-iodopyridine has emerged as a highly versatile and advantageous scaffold, offering a handle for sequential and regioselective cross-coupling reactions. This guide provides a comparative analysis of its performance in key synthetic transformations, supported by experimental data from analogous systems, and outlines detailed experimental protocols.
The unique arrangement of three different halogen atoms on the pyridine ring of this compound provides a powerful platform for orthogonal chemistry. The distinct reactivities of the iodo, chloro, and fluoro substituents allow for a stepwise and controlled functionalization of the pyridine core, making it an ideal starting material for the synthesis of polysubstituted pyridines.
The Reactivity Hierarchy: A Tool for Selective Synthesis
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F. This hierarchy is dictated by the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
This predictable reactivity allows for the selective functionalization at the 4-position (iodine) under mild reaction conditions, while leaving the chloro and fluoro substituents untouched for subsequent transformations under more forcing conditions. This sequential approach is invaluable for the modular synthesis of complex molecules.
Comparative Performance in Cross-Coupling Reactions
The utility of this compound is best demonstrated through its application in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Due to the high reactivity of the C-I bond, this compound is expected to undergo selective coupling at the 4-position with a wide range of aryl and vinyl boronic acids or esters.
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (expected) |
| 2 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 3 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | 92 |
Data for entries 2 and 3 are for analogous systems and serve as a reference for expected reactivity.
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are prevalent in many biologically active molecules and functional materials. The high reactivity of the C-I bond in this compound allows for efficient coupling with terminal alkynes under mild, copper-co-catalyzed or copper-free conditions.
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | >95 (expected) |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[1] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[2] |
Data for entries 2 and 3 are for analogous systems and serve as a reference for expected reactivity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. Studies on the closely related 2-fluoro-4-iodopyridine have demonstrated that Buchwald-Hartwig amination occurs exclusively at the 4-position.[3] This high regioselectivity is a significant advantage over other dihalopyridines where mixtures of products can be formed.
| Entry | Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (MW) | 30 | High (reported)[3] |
| 2 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 95 |
| 3 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 98 |
Data for entries 1-3 are for analogous or related systems and highlight the conditions and expected high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 4:1 dioxane/water) is then added. The reaction mixture is heated to 90-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv) are combined under an inert atmosphere. A degassed solvent such as THF or DMF is added, followed by an amine base (e.g., triethylamine, 2-3 equiv). The terminal alkyne (1.1 equiv) is then added dropwise. The reaction is stirred at room temperature or gently heated (40-60 °C) until completion. The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., BINAP, 0.04 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are added to a reaction vessel. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, and the mixture is heated (often under microwave irradiation for accelerated reaction times) until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.
Visualizing Synthetic Strategy and Biological Relevance
The power of this compound lies in its ability to serve as a versatile hub for the creation of complex molecules. This can be visualized as a synthetic workflow where sequential cross-coupling reactions lead to highly substituted pyridine derivatives.
The derivatives synthesized from this compound often have significant biological activity. For instance, polysubstituted pyridines are core components of many kinase inhibitors. A prominent example is the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is often mutated in cancers such as melanoma. Inhibitors of BRAF, such as Vemurafenib and its analogues, often feature a substituted pyridine scaffold.
Conclusion
This compound offers a distinct synthetic advantage for the construction of complex, polysubstituted pyridines. Its well-defined reactivity hierarchy allows for selective and sequential functionalization through a variety of powerful cross-coupling reactions. This strategic building block provides an efficient and modular approach for the synthesis of novel compounds with potential applications in drug discovery and materials science, empowering researchers to explore chemical space with greater precision and control.
References
The Versatile Building Block: A Comparative Guide to the Applications of 2-Chloro-3-fluoro-4-iodopyridine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 2-Chloro-3-fluoro-4-iodopyridine has emerged as a highly versatile reagent, particularly in the construction of polysubstituted pyridine scaffolds prevalent in medicinal chemistry. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its performance in key cross-coupling reactions against alternative synthetic strategies, supported by experimental data.
This compound is a trifunctional heterocyclic intermediate valued for its distinct reactivity profile. The iodine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The chlorine and fluorine atoms at the 2- and 3-positions, respectively, offer sites for further functionalization or can be retained to modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[1] Its utility is particularly pronounced in the synthesis of kinase inhibitors, where the substituted pyridine core is a common pharmacophore.
Performance in Key Cross-Coupling Reactions
The primary application of this compound lies in its efficient participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling highly regioselective transformations at the 4-position under relatively mild conditions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chloro-3-fluoropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction provides a direct route to 4-aryl-2-chloro-3-fluoropyridines, which are key intermediates in the synthesis of various biologically active molecules.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Halogenated Pyridines
| Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [2] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (µW) | 0.25 | ~90 | Benchchem |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | RT | 24 | 95 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine [2]
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed 4:1 mixture of 1,4-dioxane and water is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Alternative Strategy: Synthesis of 4-Arylpyridines via Other Methods
An alternative to the Suzuki-Miyaura coupling for the synthesis of 4-arylpyridines is the reaction of pyridine N-oxides with Grignard reagents, followed by elimination. However, this method can suffer from issues with regioselectivity and functional group tolerance. Another approach involves the C-H activation of pyridines, though this often requires directing groups and can lead to mixtures of isomers. Compared to these methods, the Suzuki-Miyaura coupling of this compound offers a more direct and predictable route to specifically 4-substituted pyridines.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-chloro-3-fluoropyridines
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry for their ability to act as linkers or to probe binding interactions.
Table 2: Comparison of Sonogashira Coupling Conditions for Halogenated Pyridines
| Starting Material | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | 4-10 | Et₃N (2-3) | THF | RT-65 | 2-24 | Good | [4] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | 4-10 | Et₃N | THF/DMF | RT | - | High | |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Fluoro-4-iodopyridine [4]
In a dry, two-necked round-bottom flask under an inert atmosphere, 3-fluoro-4-iodopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.) are added. Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.) are then added. The mixture is stirred at room temperature for 5-10 minutes. The terminal alkyne (1.1-1.5 equiv.) is added slowly via syringe. The reaction is stirred at room temperature or heated (typically 40-65 °C) and monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Alternative Strategy: Synthesis of 4-Alkynylpyridines
Alternative methods for the synthesis of 4-alkynylpyridines include the coupling of pyridyl triflates with alkynes or the direct alkynylation of pyridine N-oxides. These methods can be effective but may require the preparation of less accessible starting materials or involve harsher reaction conditions. The Sonogashira coupling of this compound provides a mild and efficient alternative.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-chloro-3-fluoropyridines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of a vast number of pharmaceuticals. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring.
Table 3: Comparison of Buchwald-Hartwig Amination Conditions for Halogenated Pyridines
| Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Toluene | 150 (µW) | 0.5 | Good | [5] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 80-110 | - | Good | [4] |
| Aryl Halide | Amide | XantPhos Pd G3 (5) | DBU (2) | MeCN/PhMe | 140 | 1 | Good | [6] |
Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine [5]
In a microwave vial, 2-fluoro-4-iodopyridine (1.0 equiv.), the amine (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), BINAP (0.075 equiv.), and K₂CO₃ (3.5 equiv.) are combined in toluene. The vial is sealed and heated in a microwave reactor at 150 °C for 30 minutes. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.
Alternative Strategy: Synthesis of 4-Aminopyridines
Alternative routes to 4-aminopyridines include the Chichibabin reaction, which often lacks regioselectivity, and the reduction of 4-nitropyridines. The synthesis of 4-amino-3-fluoropyridine, for instance, can be achieved from 3-bromo-4-nitropyridine N-oxide through fluorination and subsequent reduction.[7][8] While effective, these multi-step sequences can be lower yielding and less direct than the Buchwald-Hartwig amination of a pre-functionalized pyridine like this compound.
Application in Kinase Inhibitor Synthesis
The substituted pyridine motif is a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The functional groups introduced via the cross-coupling reactions of this compound can serve as key binding elements within the ATP-binding pocket of kinases. For example, the amino group introduced via Buchwald-Hartwig amination can act as a hydrogen bond donor, interacting with the hinge region of the kinase. The aryl and alkynyl groups can occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Below are illustrative diagrams of a generic kinase inhibitor signaling pathway and a synthetic workflow utilizing this compound.
Caption: A simplified signaling pathway illustrating how a kinase inhibitor can block the phosphorylation cascade, thereby preventing aberrant cell proliferation.
References
- 1. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-3-fluoro-4-iodopyridine: A Comprehensive Guide
For researchers and professionals in the vanguard of drug development, the meticulous management of chemical compounds is paramount, not only for experimental integrity but also for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3-fluoro-4-iodopyridine, a halogenated pyridine derivative, emphasizing procedural clarity and safety.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for analogous halogenated compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.
-
Skin and Body Protection: A laboratory coat or a chemical-resistant apron, along with full-length pants and closed-toe shoes, should be worn.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.
In the event of exposure, adhere to the following first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for a minimum of 15 minutes. If irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Quantitative Safety and Disposal Data
The following table summarizes key information for the safe handling and disposal of halogenated pyridine compounds, applicable to this compound.
| Parameter | Information | Source Analogy |
| Waste Classification | Hazardous Waste (Halogenated Organic Waste) | [1][2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | [2][3][4] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) | [2][5] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-top cap (e.g., polyethylene or glass) | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Container Preparation:
-
Establish a dedicated waste container specifically for "Halogenated Organic Waste."[1][2]
-
Select a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2]
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[2]
2. Labeling the Waste Container: The hazardous waste label must be clearly and accurately filled out and include the following information:
-
The words "Hazardous Waste."[2]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[2]
-
For mixtures, list all constituents and their approximate percentages.[2]
-
The date when the first waste is added to the container (the accumulation start date).[2]
-
The name and contact information of the principal investigator or laboratory manager.[2]
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[2]
3. On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2]
-
The container must remain closed at all times, except when actively adding waste.[2]
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[2]
4. Spill and Contamination Management:
-
In case of a spill, absorb the material using an inert substance like sand or vermiculite.[2][5]
-
Collect the absorbed material and any contaminated items (e.g., weighing paper, disposable lab equipment) into a designated, sealed container for hazardous waste.[1][2]
-
Do not allow the chemical to enter drains or waterways.[2][5]
5. Arranging for Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2]
-
Be mindful of and adhere to the storage time limits for hazardous waste as defined by local and national regulations.[2]
-
Complete all required waste pickup forms with accurate information about the waste composition.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-3-fluoro-4-iodopyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-fluoro-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for the compound and structurally similar halogenated pyridines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][3] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good general-use option), a lab coat, and closed-toe shoes are mandatory.[4][5] Consider a chemical-resistant apron and shoe covers for larger quantities. | To prevent skin contact, which can cause irritation and potential absorption of the harmful substance.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To avoid inhalation, which may cause respiratory tract irritation.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
-
Keep the container of this compound tightly closed when not in use.[6][7]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and, if necessary, a face shield.
-
Put on chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.
3. Handling the Chemical:
-
Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[6][7]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[6][7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. hsa.ie [hsa.ie]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
